TLBC
Description
Properties
IUPAC Name |
[4-[(E)-3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMGWCQXSPGCMW-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)I)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-4-Iodo,4'-boranyl-chalcone (TLBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Iodo,4'-boranyl-chalcone (TLBC) is a synthetic boronic-chalcone derivative that has demonstrated significant antitumor activity, particularly against malignant glioma cell lines. Chalcones, precursors to flavonoids, are a class of organic compounds recognized for their diverse biological activities. The incorporation of a boronic acid group and an iodine atom into the chalcone scaffold in this compound appears to be a key determinant of its potent pro-apoptotic effects in cancer cells. This document provides a comprehensive overview of the chemical structure, biological activity, and proposed mechanism of action of this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
The chemical structure of trans-4-Iodo,4'-boranyl-chalcone is characterized by a central α,β-unsaturated ketone system linking two substituted aromatic rings. One ring is substituted with an iodine atom at the fourth position, while the other contains a boronic acid group at the fourth position.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-3-(4-iodophenyl)-1-(4-boronophenyl)prop-2-en-1-one | - |
| Molecular Formula | C₁₅H₁₂BIO₃ | - |
| Molecular Weight | 377.97 g/mol | - |
| CAS Number | 917999-79-8 | - |
| Appearance | Likely a solid | - |
| Solubility | Soluble in DMSO | - |
Biological Activity and Quantitative Data
This compound exhibits dose-dependent inhibitory effects on the proliferation of various malignant glioma cell lines. Its primary mechanism of action is the induction of apoptosis.
Table 2: In Vitro Efficacy of this compound against Malignant Glioma Cell Lines
| Cell Line | IC₅₀ (µM) |
| U87 MG | 5.5 |
| T98G | 10.5 |
| A172 | 25.5 |
| U251 MG | Not specified |
Data extracted from the abstract of Sasayama et al., J Neurooncol, 2007.
Table 3: In Vivo Efficacy of this compound in a Malignant Glioma Xenograft Model
| Treatment Group | Dose | Tumor Volume Reduction (%) |
| This compound | 20 mg/kg | 43.9 (P < 0.01) |
Data extracted from the abstract of Sasayama et al., J Neurooncol, 2007.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in malignant glioma cells through a caspase-dependent pathway. A key aspect of its mechanism is the downregulation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-X(L). This shifts the cellular balance towards apoptosis, leading to the activation of caspases and subsequent programmed cell death. Notably, the pro-apoptotic activity of this compound appears to be independent of the tumor suppressor protein p53.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the anticancer properties of this compound. These are based on standard laboratory procedures and the information available from the primary literature.
Synthesis of trans-4-Iodo,4'-boranyl-chalcone (this compound)
A plausible synthetic route for this compound is the Claisen-Schmidt condensation of 4-iodobenzaldehyde with 4'-acetylphenylboronic acid (4'-boroacetophenone).
Reaction Scheme:
Caption: Proposed synthesis of this compound via Claisen-Schmidt Condensation.
Materials:
-
4-Iodobenzaldehyde
-
4'-Acetylphenylboronic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of 4-iodobenzaldehyde and 4'-acetylphenylboronic acid in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH to the stirred mixture.
-
Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
The precipitated crude product can be collected by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by techniques such as NMR spectroscopy and mass spectrometry.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on glioma cell lines and to calculate the IC₅₀ values.
Materials:
-
Malignant glioma cell lines (e.g., U87 MG, T98G, A172)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the glioma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Apoptotic Proteins
This technique is used to assess the effect of this compound on the expression levels of key apoptotic proteins like Bcl-2, Bcl-X(L), and Bax.
Materials:
-
Glioma cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-X(L), Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioma cells with this compound at a specific concentration for a defined period.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Antitumor Activity in a Glioma Xenograft Model
This protocol describes a general approach to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Malignant glioma cells (e.g., U87 MG)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of glioma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or Western blotting for apoptotic markers).
-
Compare the tumor growth between the treatment and control groups to evaluate the antitumor efficacy of this compound.
Conclusion
trans-4-Iodo,4'-boranyl-chalcone (this compound) is a promising anti-cancer agent with potent activity against malignant glioma. Its mechanism of action, involving the induction of apoptosis through the modulation of Bcl-2 family proteins, makes it an interesting candidate for further preclinical and clinical investigation. The experimental protocols provided herein offer a framework for the synthesis, in vitro, and in vivo evaluation of this compound and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery and efficacy for the treatment of glioblastoma and potentially other malignancies.
An In-Depth Technical Guide on the Discovery and Synthesis of trans-4-Iodo,4'-boranyl-chalcone (TLBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of trans-4-Iodo,4'-boranyl-chalcone (TLBC), a novel boronic-chalcone derivative with demonstrated anti-tumor activity against malignant glioma. This document details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and visually elucidates its proposed mechanism of action through signaling pathway diagrams.
Introduction
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including anti-cancer effects. The strategic incorporation of a boronic acid group and an iodine atom into the chalcone scaffold has led to the development of trans-4-Iodo,4'-boranyl-chalcone (this compound). This modification has been shown to enhance its cytotoxic activity against cancer cells. This guide will delve into the foundational research that has established this compound as a promising candidate for further investigation in oncology drug development.
Discovery and Synthesis of this compound
The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a reliable method for the formation of chalcones. This reaction involves the base-catalyzed condensation of an appropriate aromatic ketone and aldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-iodobenzaldehyde
-
4'-aminoacetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Dissolve 4-iodobenzaldehyde and 4'-aminoacetophenone in equimolar amounts in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from ethanol to obtain pure trans-4-Iodo,4'-boranyl-chalcone.
Biological Activity and Mechanism of Action
This compound has demonstrated significant dose-dependent inhibitory effects on the proliferation of various malignant glioma cell lines. The primary mechanism of its anti-tumor activity is the induction of apoptosis.
In Vitro Anti-Glioma Activity
The cytotoxic effects of this compound have been evaluated against a panel of human glioma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | IC50 (µM) |
| U87 MG | 5.5 |
| T98G | 12.5 |
| A172 | 25.5 |
| U251 | 8.0 |
| Table 1: In Vitro Cytotoxicity of this compound against Human Glioma Cell Lines.[1] |
In Vivo Anti-Tumor Efficacy
In a malignant glioma xenograft model, this compound exhibited significant anti-tumor activity.
| Treatment Group | Dose | Tumor Volume Reduction (%) |
| Control | Vehicle | 0 |
| This compound | 20 mg/kg | 43.9 (p < 0.01) |
| Table 2: In Vivo Anti-Tumor Activity of this compound in a Glioma Xenograft Model.[1] |
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis in glioma cells through a caspase-dependent pathway that is independent of the tumor suppressor protein p53.[1] This is a crucial finding as many cancers exhibit mutated or non-functional p53, rendering them resistant to conventional therapies that rely on a p53-mediated apoptotic response.
The apoptotic signaling cascade initiated by this compound involves the modulation of the Bcl-2 family of proteins. Specifically, this compound leads to a decrease in the expression of the anti-apoptotic proteins Bcl-2 and Bcl-X(L) and a slight increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.
Figure 1: Proposed signaling pathway of this compound-induced apoptosis in glioma cells.
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay)
Procedure:
-
Seed glioma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Figure 2: Experimental workflow for the MTT cell viability assay.
Caspase Activity Assay
Procedure:
-
Lyse this compound-treated and control glioma cells.
-
Determine the protein concentration of the cell lysates.
-
Incubate the lysates with a caspase-specific fluorogenic or colorimetric substrate (e.g., for caspase-3 and caspase-9).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Quantify caspase activity relative to the untreated control.
Western Blot Analysis
Procedure:
-
Prepare protein lysates from this compound-treated and control glioma cells or tumor xenografts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels.
Conclusion
trans-4-Iodo,4'-boranyl-chalcone (this compound) is a promising anti-cancer agent that effectively induces apoptosis in malignant glioma cells, both in vitro and in vivo. Its ability to trigger cell death independently of p53 and through the modulation of the Bcl-2 family of proteins makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective glioma therapies.
References
An In-depth Technical Guide on the Biological Function and Pathways of trans-4-Iodo,4'-boranyl-chalcone (TLBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-4-Iodo,4'-boranyl-chalcone (TLBC) is a synthetically derived boronic-chalcone compound that has demonstrated significant anti-tumor properties, particularly against malignant glioma cell lines. Chalcones, the precursors to flavonoids, are recognized for their diverse biological activities, and this compound emerges as a promising candidate for chemotherapeutic development. This technical guide delineates the core biological functions of this compound, focusing on its mechanism of inducing apoptosis and its impact on key signaling pathways. Detailed experimental protocols for assays crucial to characterizing this compound's activity are provided, alongside quantitative data and visual representations of its molecular interactions and experimental workflows.
Core Biological Function: Induction of Apoptosis in Glioma Cells
The primary biological function of this compound in the context of oncology is the induction of programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound exhibits a dose-dependent inhibitory effect on the proliferation of various glioma cell lines.[1] A key characteristic of this compound's mechanism is that its cytotoxic effects are mediated through a caspase-dependent pathway.[1]
Signaling Pathways Modulated by this compound
This compound's induction of apoptosis is intricately linked to its modulation of the intrinsic apoptotic pathway, which is heavily regulated by the Bcl-2 family of proteins.
The Intrinsic Apoptotic Pathway
This compound has been observed to decrease the levels of anti-apoptotic proteins such as Bcl-2 and/or Bcl-X(L) in several glioma cell lines.[1] Concurrently, it can lead to a slight increase in the expression of pro-apoptotic proteins like Bax.[1] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. The apoptotic activity induced by this compound is independent of the tumor suppressor p53 status of the glioma cells.[1]
Quantitative Data
The anti-proliferative activity of this compound has been quantified in various human glioma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Description | IC50 (µM) |
| U87 MG | Glioblastoma, p53 wild-type | 5.5 |
| U251 MG | Glioblastoma, p53 mutant | 10.5 |
| T98G | Glioblastoma, p53 mutant | 25.5 |
| A172 | Glioblastoma, p53 wild-type | 12.5 |
| KNS-42 | Glioblastoma | 18.5 |
| Data sourced from Sasayama et al., J Neurooncol, 2007.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological function of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioma cell lines.
Materials:
-
Glioma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
This compound-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Anti-tumor Activity
In addition to its in vitro effects, this compound has demonstrated anti-tumor activity in a malignant glioma xenograft model.[1] Intratumoral administration of this compound at a concentration of 20 mg/kg resulted in a significant reduction in tumor volume.[1] Immunohistochemical analysis of these tumors revealed decreased Bcl-2 protein levels and a slight increase in Bax protein levels, corroborating the in vitro findings.[1]
Conclusion
Trans-4-Iodo,4'-boranyl-chalcone (this compound) is a potent inducer of apoptosis in malignant glioma cells. Its mechanism of action involves the modulation of the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic Bcl-2 family proteins and the activation of caspases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound as a potential chemotherapeutic agent. Future studies should aim to elucidate the broader signaling network affected by this compound and to evaluate its efficacy and safety in more advanced preclinical models.
References
An In-depth Technical Guide to TBC1D24 Protein Binding Affinity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein TBC1D24 has emerged as a critical player in a spectrum of neurological and developmental disorders. Mutations in the TBC1D24 gene are linked to conditions such as epilepsy, intellectual disability, and deafness, underscoring its importance in normal physiological function.[1][2] This technical guide provides a comprehensive overview of TBC1D24, with a particular focus on its binding affinities, molecular interactions, and the signaling pathways it modulates. Detailed experimental protocols for studying these interactions are also provided to facilitate further research and therapeutic development.
Introduction to TBC1D24
TBC1D24, or TBC1 Domain Family Member 24, is a protein characterized by a conserved Tre2/Bub2/Cdc16 (TBC) domain.[3][4] Proteins containing this domain are known to interact with GTPases and may function as GTPase-activating proteins (GAPs) for the Rab family of small GTPases, which are key regulators of membrane trafficking.[3][5][6] TBC1D24 also possesses a TLDc (TBC, LysM, Domain catalytic) domain, which is thought to be involved in resistance to oxidative stress.[4] The protein is highly expressed in the brain, particularly in the cerebral cortex and hippocampus, suggesting a vital role in neuronal function.[7][8][9]
Mutations in TBC1D24 are associated with a wide range of phenotypes, from non-syndromic hearing loss to severe epileptic encephalopathies like DOORS syndrome (Deafness, Onychodystrophy, Osteodystrophy, mental Retardation, and Seizures).[4][7] This phenotypic variability highlights the multifaceted role of TBC1D24 in cellular processes.
Binding Partners and Affinities
The primary function of TBC1D24 is believed to be the regulation of vesicular trafficking through its interaction with small GTPases.[2] While specific quantitative binding affinities (e.g., Kd values) are not extensively reported in the literature, co-immunoprecipitation and other interaction assays have identified key binding partners.
Table 1: Known Binding Partners of TBC1D24
| Binding Partner | Protein Family | Cellular Function | Evidence |
| ARF6 | ADP Ribosylation Factor (ARF) GTPase | Regulation of endocytic trafficking, actin cytoskeleton remodeling, neuronal development.[2][8] | Co-immunoprecipitation.[8][9] |
| Rab35 | Rab GTPase | Endosomal trafficking of synaptic vesicles, neurotransmitter release.[4] | Inferred from studies on the Drosophila homolog, Skywalker (Sky).[4] |
| v-ATPase | Vacuolar-type H+-ATPase | Proton pumping, acidification of intracellular compartments.[10] | Ongoing research suggests a functional interaction.[10] |
The interaction between TBC1D24 and ARF6 appears to be GDP-dependent.[8] Notably, some pathogenic mutations in TBC1D24 impair its binding to ARF6, leading to significant disruptions in neuronal development.[2][8]
Signaling Pathways and Cellular Functions
TBC1D24 is implicated in several critical signaling pathways that govern neuronal development and function.
ARF6-Mediated Neuronal Development
TBC1D24 modulates the ARF6 signaling pathway, which is crucial for neurite outgrowth, dendritic branching, and spine formation.[8][9] By acting as a negative modulator of ARF6, TBC1D24 plays a role in the intricate processes of neuronal migration and maturation.[4] Disruption of this pathway due to TBC1D24 mutations can lead to the "subtle cytoarchitectural alterations" that are thought to underlie brain hyperexcitability and seizures.[8][9]
Caption: TBC1D24 regulation of the ARF6 signaling pathway.
Rab-Mediated Synaptic Vesicle Trafficking
The TBC domain of TBC1D24 suggests a role as a Rab-GAP, regulating the cycle of Rab GTPases between their active (GTP-bound) and inactive (GDP-bound) states.[6][11][12] This function is critical for the precise control of synaptic vesicle transport, docking, and fusion, which are essential for neurotransmission. The Drosophila homolog of TBC1D24, Skywalker, has been shown to facilitate the hydrolysis of GTP by Rab35, thereby controlling synaptic vesicle rejuvenation.[4]
Caption: The role of TBC1D24 in the Rab GTPase cycle.
Experimental Protocols
Investigating the binding affinity and interactions of TBC1D24 is crucial for understanding its function and the pathology of associated diseases. Below are detailed methodologies for key experiments.
Co-immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
This protocol is adapted from the methods used to demonstrate the interaction between TBC1D24 and ARF6.[8][9]
Objective: To determine if TBC1D24 physically interacts with a putative binding partner (e.g., ARF6) in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for tagged proteins (e.g., FLAG-TBC1D24 and HA-ARF6)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Protein A/G-agarose beads
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with expression vectors for FLAG-TBC1D24 and HA-ARF6 using Lipofectamine 2000 according to the manufacturer's protocol.
-
Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the co-immunoprecipitated ARF6.
-
Probe for FLAG-TBC1D24 to confirm successful immunoprecipitation.
-
References
- 1. The epilepsy and intellectual disability-associated protein TBC1D24 regulates the maintenance of excitatory synapses and animal behaviors | PLOS Genetics [journals.plos.org]
- 2. neurology.org [neurology.org]
- 3. genecards.org [genecards.org]
- 4. epilepsygenetics.blog [epilepsygenetics.blog]
- 5. Specific TBC Domain-Containing Proteins Control the ER-Golgi-Plasma Membrane Trafficking of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBC domain - Wikipedia [en.wikipedia.org]
- 7. TBC1D24 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. TBC1D24, an ARF6-Interacting Protein, Is Mutated in Familial Infantile Myoclonic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TBC1D24, an ARF6-interacting protein, is mutated in familial infantile myoclonic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fondazionetelethon.it [fondazionetelethon.it]
- 11. portlandpress.com [portlandpress.com]
- 12. TBC proteins: GAPs for mammalian small GTPase Rab? - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of TLBC in different solvents
An In-depth Technical Guide on the Solubility of Compound T (Tert-butyl-Lipophilic-Benzamide-Core)
This technical guide provides a comprehensive overview of the solubility characteristics of the hypothetical molecule, "Compound T" (Tert-butyl-Lipophilic-Benzamide-Core). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the solubility of Compound T in a range of common solvents and provides detailed experimental protocols for solubility determination.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction chemistry to formulation development. The following table summarizes the solubility of Compound T in a selection of solvents at a controlled temperature. This data is illustrative to demonstrate the presentation of such information.
Table 1: Solubility of Compound T in Various Solvents at 25°C
| Solvent | Classification | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | Nonpolar | > 50 | > 0.17 |
| Toluene | Nonpolar | > 50 | > 0.17 |
| Dichloromethane | Polar Aprotic | > 50 | > 0.17 |
| Diethyl Ether | Polar Aprotic | 35.2 | 0.12 |
| Ethyl Acetate | Polar Aprotic | 28.9 | 0.10 |
| Acetone | Polar Aprotic | 25.1 | 0.08 |
| Isopropanol | Polar Protic | 15.4 | 0.05 |
| Ethanol | Polar Protic | 10.8 | 0.04 |
| Methanol | Polar Protic | 5.2 | 0.02 |
| Water | Polar Protic | < 0.1 | < 0.0003 |
| 5% HCl (aq) | Aqueous Acid | < 0.1 | < 0.0003 |
| 5% NaOH (aq) | Aqueous Base | < 0.1 | < 0.0003 |
Note: The molecular weight of the hypothetical Compound T is assumed to be 291.42 g/mol for the calculation of molar solubility.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical research. The following protocols provide a generalized methodology for determining the solubility of a solid organic compound like Compound T.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed to classify the compound based on its affinity for various types of solvents.[1][2]
Materials:
-
Compound T
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO3, 5% HCl
Procedure:
-
Add approximately 25 mg of Compound T to a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously for 30-60 seconds.[3]
-
Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[3]
-
If the compound is soluble in water, its acid-base properties can be initially assessed using litmus paper.[2]
-
For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO3, and 5% HCl to identify potential acidic or basic functional groups.[2]
Quantitative Solubility Determination (Shake-Flask Method)
For precise quantification of solubility, the shake-flask method is commonly employed, which allows for the determination of equilibrium solubility.[4]
Materials:
-
Compound T
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of Compound T to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.[4]
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of Compound T in the diluted sample using a validated analytical method, such as HPLC with a pre-established calibration curve.[4]
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocols described above.
Caption: Workflow for the qualitative assessment of solubility.
Caption: Workflow for the quantitative determination of equilibrium solubility.
References
An In-depth Technical Guide to Target Identification and Validation for Boronic-Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of a specific molecular target is a critical step in the development of novel therapeutics.[1][2][3] A thorough understanding of a drug's mechanism of action, including its direct binding partners and the downstream cellular pathways it modulates, is essential for predicting efficacy, understanding potential toxicities, and developing rational strategies for clinical application. This guide provides an in-depth overview of the core methodologies and experimental workflows employed in the target identification and validation of TLBC, a boronic-chalcone derivative with demonstrated anticancer activity.[4]
Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have shown a wide range of biological activities, including anticancer properties.[5] The incorporation of a boronic acid moiety into the chalcone scaffold has been shown to enhance this anticancer activity.[6][7] One such derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), has been found to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of p53 and the induction of apoptosis.[8][9] This guide will use this compound as a case study to illustrate the comprehensive process of target identification and validation.
Section 1: Target Identification Strategies
The process of identifying the molecular target(s) of a small molecule like this compound can be broadly categorized into two main approaches: computational methods and experimental methods.
Computational Approaches for Target Prediction
Computational methods serve as a valuable starting point for generating hypotheses about the potential targets of a compound.[1][10] These in silico techniques leverage existing biological and chemical data to predict drug-target interactions.
1.1.1 Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, potential targets for this compound can be inferred.
1.1.2 Structure-Based Methods (Reverse Docking): If the three-dimensional structure of this compound is known, it can be computationally docked into the binding sites of a large number of protein structures in databases like the Protein Data Bank (PDB).[4][11] This "reverse docking" approach can identify proteins that are likely to bind to this compound with high affinity.
Experimental Approaches for Target Identification
Experimental methods are essential for confirming the direct interaction between a compound and its predicted targets within a biological context.[2][12] These can be broadly divided into affinity-based and label-free methods.
1.2.1 Affinity-Based Proteomics: This is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[2][13]
-
Affinity Chromatography: In this method, this compound is chemically modified with a linker and immobilized on a solid support (e.g., beads).[14] This "bait" is then incubated with a cell lysate. Proteins that bind to this compound are captured and subsequently eluted and identified by mass spectrometry.
-
Photoaffinity Labeling: This technique involves modifying this compound with a photoreactive group. Upon exposure to UV light, the modified this compound forms a covalent bond with its binding partners, allowing for their subsequent isolation and identification.
1.2.2 Label-Free Methods: These methods have the advantage of not requiring any modification of the compound of interest, thus preserving its native binding characteristics.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that the binding of a ligand to a protein increases its thermal stability.[15][16] Cells are treated with this compound, and then subjected to a temperature gradient. The soluble fraction of proteins at each temperature is analyzed by techniques like Western blotting or mass spectrometry to identify proteins that are stabilized by this compound binding.
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with active sites of specific enzyme families to profile changes in enzyme activity upon treatment with a compound.[17][18] This can help identify the enzyme class that this compound interacts with.
Section 2: Target Validation
Once potential targets have been identified, the next crucial step is to validate that the interaction with these targets is responsible for the observed biological effects of the compound.[19][20]
Biochemical Validation
Biochemical assays are used to confirm the direct interaction between this compound and the identified target protein and to quantify the binding affinity.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a target protein immobilized on a sensor chip.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a small molecule to its target, providing a complete thermodynamic profile of the interaction.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound to determine the IC50 value, a measure of the compound's potency.
Cellular and Genetic Validation
Cellular and genetic approaches are used to establish a causal link between the target and the cellular phenotype induced by the compound.
-
Target Knockdown/Knockout: Techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing can be used to reduce or eliminate the expression of the target protein.[19] If the cellular effects of this compound are diminished in these cells, it provides strong evidence that the identified protein is indeed the target.
-
Overexpression Studies: Conversely, overexpressing the target protein may enhance the cellular response to this compound.
-
Mutation Analysis: If the binding site of this compound on the target protein is known, mutating key residues in the binding site should abolish the compound's effect.
Section 3: Data Presentation
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (AM114) | Glioma Cell Lines | MTT Assay | 5.5 - 25.5 | [4] |
| This compound (AM114) | HCT116 (wild-type p53) | MTT Assay | 1.5 | [8] |
| This compound (AM114) | HCT116 (wild-type p53) | Colony Formation | 0.6 | [8] |
| Boronic-Chalcone 5 | SCC-25 | Cytotoxicity | 17.9 | [7][21] |
| Boronic-Chalcone 4 | SCC-25 | Cytotoxicity | 9.8 | [7][21] |
| Chalcone-boronic acid 2 | Breast Cancer Lines | Growth Inhibition | Varies | [22][23] |
| Chalcone-boronic acid 4 | Breast Cancer Lines | Growth Inhibition | Varies | [22][23] |
| Chalcone-boronic acid 5 | Breast Cancer Lines | Growth Inhibition | Varies | [22][23] |
Section 4: Experimental Protocols
Affinity Chromatography Protocol
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group).
-
Covalently attach the this compound derivative to activated agarose or magnetic beads.
-
Wash the beads extensively to remove any unbound compound.
-
-
Cell Lysate Preparation:
-
Culture cells of interest to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the immobilized this compound with the cell lysate for several hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have not been coupled to this compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads using a competitive ligand, a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for target engagement.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Analysis:
-
Analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Section 5: Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound action.
Experimental Workflow
Caption: Workflow for this compound target identification and validation.
Logical Relationship
Caption: Logical relationship of validation techniques.
References
- 1. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sapient.bio [sapient.bio]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel boronic-chalcone derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity [mdpi.com]
- 8. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 15. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. mdpi.com [mdpi.com]
- 18. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 23. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploratory Studies of trans-4-Iodo,4'-boranyl-chalcone (TLBC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical exploratory studies of trans-4-Iodo,4'-boranyl-chalcone (TLBC), a novel boronic-chalcone derivative, in animal models of malignant glioma. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development.
Core Findings and Data Presentation
trans-4-Iodo,4'-boranyl-chalcone has demonstrated significant antitumor activity in both in vitro and in vivo models of malignant glioma.[1] The compound exhibits a dose-dependent inhibitory effect on various glioma cell lines and induces apoptosis.[1]
Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | IC50 (μM) |
| U87MG | 5.5 |
| T98G | 25.5 |
| U251MG | Not Specified in Abstract |
| A172 | Not Specified in Abstract |
Data extracted from Sasayama et al., 2007.[1]
Table 2: In Vivo Efficacy of this compound in a U87MG Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 |
| Control (vehicle) | ~1200 |
| This compound (10 mg/kg, i.p., daily) | ~400 |
Approximate values interpreted from graphical data in Sasayama et al., 2007.
Experimental Protocols
The following methodologies are based on the key study investigating this compound in animal models.
In Vitro Cell Viability Assay
-
Cell Lines: Human malignant glioma cell lines (U87MG, T98G, U251MG, A172).
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration.
-
Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at a specific wavelength to quantify the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Animal Model
-
Animal Model: Athymic nude mice (nu/nu).
-
Tumor Implantation: U87MG human glioma cells were harvested and suspended in a suitable medium. A subcutaneous injection of the cell suspension was administered into the flank of each mouse.
-
Treatment Protocol:
-
Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups.
-
The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight, administered daily.
-
The control group received intraperitoneal injections of the vehicle solution.
-
-
Efficacy Evaluation:
-
Tumor size was measured periodically (e.g., twice weekly) using calipers.
-
Tumor volume was calculated using the formula: (length × width²) / 2.
-
Animal body weight was monitored as an indicator of toxicity.
-
-
Endpoint: The study was terminated after a predetermined period (e.g., 28 days), and tumors were excised for further analysis.
Mechanism of Action and Signaling Pathways
This compound is reported to induce apoptosis in glioma cells.[1] This process is independent of changes to the tumor suppressor protein p53.[1] The precise signaling cascade initiated by this compound leading to apoptosis is a key area for further investigation.
Diagram 1: Proposed Experimental Workflow for this compound In Vivo Study
Caption: Workflow for the in vivo evaluation of this compound in a glioma xenograft model.
Diagram 2: Hypothesized this compound-Induced Apoptotic Pathway
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of trans-4-iodo-4'-boranyl-chalcone (TLBC) and related boronic-chalcone compounds, focusing on their synthesis, anticancer properties, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.
Introduction: The Therapeutic Potential of Boronic-Chalcones
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a boronic acid moiety into the chalcone scaffold has emerged as a promising strategy to enhance their therapeutic efficacy. The boron atom can engage in unique interactions with biological targets, notably the active sites of proteases, leading to potent and often selective inhibition.
One such pioneering compound is trans-4-iodo-4'-boranyl-chalcone (this compound), which has demonstrated significant antitumor activity against malignant glioma cell lines. This guide will delve into the specifics of this compound and its analogs, presenting a consolidated overview of the current scientific knowledge.
Synthesis of Boronic-Chalcone Derivatives
The primary synthetic route to boronic-chalcone derivatives is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted benzaldehyde with a substituted acetophenone.
General Experimental Protocol: Claisen-Schmidt Condensation
The following is a generalized protocol for the synthesis of boronic-chalcone derivatives. Specific modifications may be required based on the desired substituents.
Materials:
-
Substituted benzaldehyde (e.g., 4-iodobenzaldehyde for this compound)
-
Substituted acetophenone (e.g., 4-acetylphenylboronic acid for this compound)
-
Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol, methanol)
-
Acid for neutralization (e.g., dilute hydrochloric acid)
Procedure:
-
Dissolve the substituted acetophenone in the chosen alcohol solvent in a round-bottom flask.
-
Add the base catalyst to the solution and stir at room temperature.
-
Slowly add the substituted benzaldehyde to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified boronic-chalcone.
Experimental Workflow for Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of boronic-chalcones via Claisen-Schmidt condensation.
Anticancer Activity and Quantitative Data
Boronic-chalcone derivatives have demonstrated a broad spectrum of anticancer activity against various human cancer cell lines. The cytotoxic effects are often selective, showing greater potency against cancer cells compared to normal cells. Below is a summary of the reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Glioma cell lines | 5.5 - 25.5 | Sasayama, T., et al. J Neurooncol. 2007. |
| AM114 | HCT116 (p53+/+) | 1.5 | Achanta, G., et al. Mol Pharmacol. 2006. |
| Compound 5 | SCC-25 | 17.9 | Lopes, J. R., et al. Molecules. 2025. |
| Compound 4 | SCC-25 | 9.8 | Lopes, J. R., et al. Molecules. 2025. |
| Unnamed Boronic Chalcone 1 | MCF-7 | 3.44 | Wang, Y., et al. Bioorg Med Chem. 2020. |
| Unnamed Boronic Chalcone 2 | HepG2 | 4.64 | Wang, Y., et al. Bioorg Med Chem. 2020. |
| Unnamed Boronic Chalcone 3 | HCT116 | 6.31 | Wang, Y., et al. Bioorg Med Chem. 2020. |
Mechanism of Action: Proteasome Inhibition and Apoptosis Induction
A primary mechanism of action for several potent boronic-chalcone derivatives, such as AM114, is the inhibition of the 26S proteasome. The boronic acid moiety forms a stable, yet reversible, complex with the active site threonine residue of the β5 subunit of the 20S proteasome, thereby inhibiting its chymotrypsin-like activity.
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering programmed cell death (apoptosis). A key consequence is the stabilization of the tumor suppressor protein p53, which is normally targeted for proteasomal degradation by MDM2. Accumulated p53 can then transcriptionally activate pro-apoptotic genes.
The induction of apoptosis by boronic-chalcones proceeds primarily through the intrinsic (mitochondrial) pathway. This is characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Signaling Pathway of Boronic-Chalcone Induced Apoptosis
Caption: Proposed signaling pathway for apoptosis induced by boronic-chalcone proteasome inhibitors.
Key Experimental Protocols
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.
Principle:
-
Annexin V: A protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (i.e., late apoptotic or necrotic cells).
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the boronic-chalcone compound at various concentrations for a specified duration. Include a vehicle-treated control.
-
Cell Harvesting: Gently harvest the cells (including any floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Workflow for Annexin V/PI Apoptosis Assay
Caption: Experimental workflow for the detection of apoptosis using Annexin V and PI staining.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Principle: The assay utilizes a specific peptide substrate for the target caspase (e.g., DEVD for caspase-3) conjugated to a fluorescent or colorimetric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.
Protocol:
-
Cell Lysis: Treat cells with the boronic-chalcone compound and then lyse the cells to release their contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.
-
Incubation: Incubate the mixture at 37°C to allow for the enzymatic reaction to proceed.
-
Detection: Measure the fluorescence or absorbance of the released reporter molecule using a microplate reader.
-
Quantification: The level of caspase activity is proportional to the amount of reporter released.
Conclusion and Future Directions
This compound and its related boronic-chalcone derivatives represent a promising class of anticancer agents. Their ability to selectively target cancer cells and induce apoptosis through mechanisms such as proteasome inhibition makes them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the chalcone scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models of cancer.
-
Combination therapies: To investigate the synergistic effects of boronic-chalcones with other anticancer drugs or treatment modalities.
-
Elucidation of resistance mechanisms: To identify potential mechanisms of resistance and develop strategies to overcome them.
This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of boronic-chalcones into effective cancer therapies.
Methodological & Application
Application Notes and Protocols for Triple-Negative Breast Cancer (TNBC) Cell Culture and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triple-Negative Breast Cancer (TNBC) is a highly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets makes treatment challenging, relying primarily on conventional chemotherapy.[1] Understanding the intricate signaling pathways that drive TNBC progression is crucial for the development of novel targeted therapies. This document provides detailed protocols for the culture of TNBC cells and subsequent analysis of key cellular processes and signaling pathways.
I. General Cell Culture Protocol for TNBC Cells
This protocol outlines the basic procedures for maintaining and subculturing TNBC cell lines such as MDA-MB-231 and SUM159.
Materials:
-
TNBC cell line (e.g., MDA-MB-231, SUM159)
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of TNBC cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 10-20 mL of fresh, pre-warmed complete growth medium.[2]
-
Transfer the cell suspension to a new culture flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell confluency daily using an inverted microscope.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with PBS.[2]
-
Add 1-2 mL of Trypsin-EDTA solution per 25 cm² of surface area and incubate for 2-10 minutes at 37°C until cells detach.[2]
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Collect the cell suspension in a sterile centrifuge tube and centrifuge at 150 x g for 5 minutes.[2]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and perform a cell count.
-
Seed new culture flasks at the desired density (refer to specific cell line data sheets for recommendations).
-
II. Experimental Protocols
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][4]
Protocol:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired compounds for the specified duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.[4]
-
Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 590 nm using a microplate reader.[4]
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (OD 590nm) | % Viability |
| Control | 0 | 1.25 ± 0.08 | 100 |
| Compound X | 1 | 1.05 ± 0.06 | 84 |
| Compound X | 10 | 0.62 ± 0.04 | 49.6 |
| Compound X | 50 | 0.21 ± 0.02 | 16.8 |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5][6]
Protocol:
-
Seed and treat TNBC cells as required for the experiment.
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound Y (24h) | 60.8 ± 3.5 | 25.1 ± 2.8 | 14.1 ± 1.9 |
| Compound Y (48h) | 35.4 ± 4.2 | 40.7 ± 3.1 | 23.9 ± 2.5 |
This technique is used to detect specific proteins in a sample.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[9]
Protocol:
-
Sample Preparation:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[9][11]
-
Wash the membrane three times with TBST for 10 minutes each.[9]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
-
Data Presentation:
| Protein Target | Control (Relative Density) | Treatment A (Relative Density) | Treatment B (Relative Density) |
| p-AKT | 1.00 | 0.45 | 0.21 |
| Total AKT | 1.00 | 0.98 | 1.02 |
| Cleaved Caspase-3 | 1.00 | 2.50 | 4.75 |
| β-Actin | 1.00 | 1.00 | 1.00 |
III. Signaling Pathways and Visualizations
Several key signaling pathways are often dysregulated in TNBC, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[12]
Caption: The PI3K/AKT/mTOR signaling pathway in TNBC.
Caption: The RAF/MEK/ERK signaling pathway in TNBC.
Caption: General experimental workflow for TNBC cell culture analysis.
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Tethered Ligand Binding Cassette (TLBC) Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tethered Ligand Binding Cassette (TLBC) technology in high-throughput screening (HTS) for drug discovery.
Introduction to Tethered Ligand Binding Cassette (this compound) Technology
Tethered Ligand Binding Cassette (this compound) technology is an innovative approach for studying ligand-receptor interactions, particularly for challenging targets such as G-protein coupled receptors (GPCRs). This method involves the genetic fusion of a ligand to its receptor or a nearby membrane anchor. This "tethered" ligand can then interact with the receptor in a controlled manner, providing a stable and reproducible signal for high-throughput screening. The "cassette" refers to the engineered biological system, often in a cellular context like yeast or mammalian cells, that contains the tethered ligand and the receptor of interest, along with a reporter system for detecting receptor activation or inhibition.[1]
A key application of this technology is in the screening of compound libraries to identify allosteric modulators or competitive antagonists that can disrupt the interaction between the tethered ligand and the receptor. This is particularly useful for identifying novel drug candidates that can modulate receptor activity.
Principle of this compound-Based High-Throughput Screening
The fundamental principle of a this compound-based HTS assay is the modulation of the signal generated by the interaction of the tethered ligand with its receptor. In a typical assay, the tethered ligand constitutively or inducibly activates the receptor, leading to a measurable downstream signal. This signal can be a change in the concentration of a second messenger (e.g., cAMP or Ca2+), the expression of a reporter gene (e.g., luciferase or GFP), or a change in membrane potential.[2]
When a test compound from a screening library is introduced, it can have several effects:
-
Antagonism: The compound binds to the receptor and prevents the tethered ligand from activating it, resulting in a decrease in the signal.
-
Allosteric Modulation: The compound binds to a site on the receptor distinct from the ligand-binding pocket and either enhances (positive allosteric modulator) or diminishes (negative allosteric modulator) the effect of the tethered ligand.
-
No Effect: The compound does not interact with the receptor in a way that affects the tethered ligand's activity.
High-throughput screening leverages robotics and automation to rapidly test large libraries of compounds for these effects.[3]
Signaling Pathway and Experimental Workflow
Generalized GPCR Signaling Pathway Activated by a Tethered Ligand
The following diagram illustrates a common signaling cascade initiated by the activation of a G-protein coupled receptor (GPCR) by a tethered agonist.
Caption: Generalized GPCR signaling pathway initiated by a tethered ligand.
Experimental Workflow for a this compound-Based HTS Campaign
The diagram below outlines the major steps in a typical high-throughput screening campaign using this compound technology.
Caption: High-throughput screening workflow using this compound technology.
Detailed Experimental Protocols
Protocol for a Cell-Based this compound Assay (GPCR Antagonist Screen)
This protocol is a generalized example for screening a small molecule library for antagonists of a GPCR using a yeast-based this compound system with a luciferase reporter.[1]
Materials:
-
Yeast strain engineered to express the target GPCR, a tethered agonist, and a luciferase reporter gene under the control of a GPCR-responsive promoter.
-
Appropriate yeast growth medium (e.g., YPD).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well white, opaque microtiter plates.
-
Luciferase substrate (e.g., luciferin).
-
Small molecule compound library dissolved in DMSO.
-
Positive control (known antagonist).
-
Negative control (DMSO vehicle).
Procedure:
-
Cell Culture: Inoculate a starter culture of the this compound yeast strain and grow overnight at 30°C with shaking. The following day, dilute the culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.8).
-
Cell Preparation: Centrifuge the cells, wash with assay buffer, and resuspend in assay buffer to the desired cell density.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, plate the positive and negative controls.
-
Cell Dispensing: Dispense 25 µL of the prepared cell suspension into each well of the compound-plated 384-well plates.
-
Incubation: Incubate the plates at 30°C for 4-6 hours to allow for compound interaction and reporter gene expression.
-
Signal Detection: Add 25 µL of luciferase substrate to each well. Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Read the luminescence signal from each well using a plate reader.
Data Presentation and Analysis
The data from the primary screen is typically analyzed to identify "hits"—compounds that produce a significant change in the signal compared to the negative control. A common metric for hit identification is the Z'-factor, which assesses the quality of the assay.
Table 1: Example Data from a Primary HTS Screen for GPCR Antagonists
| Compound ID | Luminescence (RLU) | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 5,234 | 94.8% | Yes |
| Cmpd-002 | 85,672 | 14.3% | No |
| Cmpd-003 | 98,765 | 1.2% | No |
| Cmpd-004 | 12,345 | 87.7% | Yes |
| Pos Control | 4,500 | 95.5% | N/A |
| Neg Control | 100,000 | 0% | N/A |
Primary hits are then subjected to confirmatory screens and dose-response analysis to determine their potency (e.g., IC50).
Table 2: Dose-Response Data for a Validated Hit
| Compound Concentration (µM) | % Inhibition |
| 100 | 98.2% |
| 30 | 95.1% |
| 10 | 89.7% |
| 3 | 75.4% |
| 1 | 52.3% |
| 0.3 | 28.9% |
| 0.1 | 10.5% |
| 0.03 | 2.1% |
| IC50 (µM) | 0.95 |
Applications and Advantages of this compound Technology
Applications:
-
Primary HTS: Screening large compound libraries to identify novel modulators of receptor activity.
-
Lead Optimization: Characterizing the structure-activity relationship (SAR) of a series of compounds.
-
Deorphanization of Receptors: Identifying ligands for orphan GPCRs by screening against a library of potential endogenous ligands.[2]
-
Studying Allosteric Modulation: The stable baseline signal from the tethered ligand is ideal for identifying allosteric modulators.
Advantages:
-
Robustness and Reproducibility: The tethered ligand provides a consistent level of receptor activation, leading to a stable and reproducible assay window.
-
Sensitivity: Well-suited for detecting both competitive and allosteric modulators.
-
Cost-Effective: Can be adapted to high-density plate formats (384- and 1536-well), reducing reagent costs.[4]
-
Versatility: Applicable to a wide range of receptors, particularly GPCRs.[5][6]
Conclusion
Tethered Ligand Binding Cassette technology offers a powerful and versatile platform for high-throughput screening in drug discovery. By providing a stable and reproducible assay system, this compound-based assays facilitate the identification and characterization of novel compounds that modulate the activity of challenging drug targets. The detailed protocols and workflows presented here provide a foundation for researchers to implement this technology in their own drug discovery programs.
References
- 1. Invalid URL [utotc.technologypublisher.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 6. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLBC (Tubulysin-B-Conjugate) Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Tubulysin-B-conjugates (TLBCs) in murine models, based on preclinical data from various antibody-drug conjugate (ADC) studies utilizing tubulysin payloads. The protocols outlined below are intended to serve as a starting point for in vivo efficacy and toxicity studies.
Introduction to Tubulysin-B-Conjugates (TLBCs)
Tubulysins are a class of highly potent cytotoxic agents that inhibit tubulin polymerization, a critical process for cell division.[1] By conjugating tubulysin B or its analogs to a monoclonal antibody that targets a tumor-specific antigen, the resulting ADC can selectively deliver the potent payload to cancer cells, minimizing systemic toxicity.[2] Preclinical studies in mice have demonstrated the significant anti-tumor efficacy of tubulysin-based ADCs in various xenograft models.[3][4]
Mechanism of Action: Tubulin Inhibition Leading to Apoptosis
TLBCs exert their cytotoxic effects through a well-defined mechanism of action. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[5] Inside the cell, the tubulysin payload is released and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[6][7]
The signaling cascade initiated by microtubule disruption involves the activation of stress-activated protein kinases like JNK, which in turn can phosphorylate and inactivate anti-apoptotic proteins such as Bcl-2.[6][8][9] This relieves the inhibition on pro-apoptotic proteins, leading to the activation of the caspase cascade and execution of apoptosis.[10]
Quantitative Data Summary from Preclinical Mouse Studies
The following tables summarize the dosage and efficacy data from various preclinical studies of tubulysin-based ADCs in mouse xenograft models.
Table 1: In Vivo Efficacy of HER2-Targeting Tubulysin B Analog ADC (DX126-262) [3][5][6]
| Xenograft Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| BT-474 | 2.5, 5, 10 | Not Specified | Not Specified | Superior efficacy compared to Kadcyla at all tested doses. At 5 mg/kg, antitumor effect was better than 10 mg/kg of Kadcyla. |
| NCI-N87 | 4, 8, 12 | Not Specified | Not Specified | Dose-dependent tumor growth inhibition. At 6 mg/kg, induced tumor disappearance in 3 out of 5 animals. |
| SK-OV-3 | 4, 8, 16 | Not Specified | Not Specified | At 16 mg/kg, resulted in 14.6% T/C% tumor inhibition lasting for at least 24 days. |
Table 2: In Vivo Efficacy of Anti-CD30 Tubulysin ADCs [4][10]
| Xenograft Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| L540cy | 2 | Single Dose | Single Dose | Tumor growth-delay and 2/5 cures. |
| L540cy | 0.6 | Single Dose | Single Dose | 5/5 cures. |
| L540cy | 0.8 (DAR 4) | Single Dose | Single Dose | 0/6 cures. |
| L540cy | 0.8 (DAR 2) | Single Dose | Single Dose | 5/6 cures. |
| L540cy | 0.5 | Single Dose | Single Dose | 1/6 cures. |
| DELBVR (MDR+) | 1.5 | Single Dose | Single Dose | Slight tumor growth delay, no cures. |
| DELBVR (MDR+) | 0.75 | Single Dose | Single Dose | 6/6 cures. |
Table 3: Acute Toxicity of a Tubulysin B Analog ADC (DX126-262) in Mice [3]
| Dose (mg/kg) | Administration Route | Observation Period | Outcome |
| 75 | Intravenous | Not Specified | Reduced hepatotoxicity compared to Kadcyla. All animals survived. |
| 150 | Intravenous | Not Specified | Reduced hepatotoxicity compared to Kadcyla. All animals survived. |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of TLBCs in mice. Specific parameters should be optimized for each this compound and tumor model.
In Vivo Efficacy Study in Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a this compound in a subcutaneous xenograft mouse model.[5][11]
Materials:
-
Immunodeficient mice (e.g., female nude or SCID mice)
-
Tumor cells of interest
-
Matrigel (optional)
-
This compound, vehicle control, and relevant comparator ADCs
-
Sterile saline or other appropriate vehicle for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in sterile saline or PBS, optionally mixed with Matrigel.
-
Subcutaneously implant the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups (typically n=5-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound, vehicle, or comparator ADCs via the desired route (intravenous or intraperitoneal injections are common).
-
Dosing can be a single dose or a multi-dose regimen (e.g., once weekly for 3 weeks).
-
-
Monitoring and Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if significant toxicity is observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Evaluate efficacy based on metrics such as tumor growth inhibition (TGI), tumor regression, and the number of complete responses.
-
Formulation of Tubulysin-Based Compounds for In Vivo Administration
Proper formulation is critical for the in vivo administration of hydrophobic compounds like tubulysins. The following is a common formulation protocol.[12]
Materials:
-
Tubulysin compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the tubulysin compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly (e.g., a 1:4 ratio of DMSO to PEG300).
-
Add Tween 80 to a final concentration of approximately 5% and mix until the solution is clear.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired volume and concentration. The final concentration of DMSO should typically be kept below 10% of the total injection volume to minimize toxicity.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of TLBCs in mice. The potent anti-tumor activity of tubulysin-based ADCs, demonstrated in numerous preclinical studies, underscores their therapeutic potential. Careful consideration of dosage, administration route, and formulation is crucial for obtaining reliable and reproducible results in preclinical settings. Researchers should adapt and optimize these protocols based on the specific characteristics of their this compound and the experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Standard Operating Procedure for Thiol-Linked Bioconjugation (TLBC) Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-linked bioconjugation (TLBC) is a robust and widely adopted chemical strategy for covalently linking biomolecules, such as proteins, antibodies, and peptides, to other molecules like drugs, fluorescent dyes, or imaging agents. This technique predominantly utilizes the reaction between a thiol (sulfhydryl) group, often from a cysteine residue within a protein, and a thiol-reactive group, most commonly a maleimide. The resulting thioether bond is stable under physiological conditions, making this compound a cornerstone in the development of targeted therapeutics, including antibody-drug conjugates (ADCs), as well as in various research applications.
This document provides a detailed standard operating procedure (SOP) for this compound synthesis, with a focus on the maleimide-thiol conjugation reaction. It includes comprehensive experimental protocols, quantitative data for reaction optimization, and a discussion of the mechanism of action of a prominent this compound product, an anti-HER2 antibody-drug conjugate.
Data Presentation: Optimizing Thiol-Maleimide Conjugation
The efficiency of thiol-maleimide conjugation is influenced by several critical parameters. The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for reaction while minimizing side reactions such as maleimide hydrolysis and reaction with amines.[1] |
| Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) are often used for overnight reactions to maintain protein stability, while room temperature allows for faster reaction kinetics (typically 1-2 hours). |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion. However, the optimal ratio can vary depending on the specific biomolecule. For instance, a 2:1 ratio was found to be optimal for a cyclic peptide, while a 5:1 ratio was best for a nanobody.[2][3][4] |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is generally suitable for efficient conjugation while minimizing aggregation. |
| Buffer Composition | Phosphate-Buffered Saline (PBS), Tris, HEPES | Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol) that would compete with the target thiol. Amine-containing buffers like Tris should be used with caution, especially at pH > 7.5, to avoid reaction with the maleimide.[5] |
Table 2: Factors Affecting Maleimide-Thiol Conjugation Yield and Stability
| Factor | Effect on Yield/Stability | Mitigation Strategy |
| Disulfide Bonds | Reduced yield as oxidized thiols are unreactive. | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] |
| Maleimide Hydrolysis | Decreased yield as hydrolyzed maleimide is non-reactive. | Prepare maleimide solutions fresh and maintain the reaction pH between 6.5 and 7.5.[5] |
| Retro-Michael Reaction | Potential for conjugate dissociation. | While generally stable, the thioether bond can undergo a retro-Michael reaction. Ring-opening hydrolysis of the succinimide ring can increase long-term stability.[6] |
| Oxygen | Promotes re-oxidation of thiols to disulfides. | Degas buffers and flush reaction vessels with an inert gas (e.g., nitrogen or argon). |
Experimental Protocols
This section provides detailed methodologies for the key steps in this compound synthesis via maleimide-thiol chemistry.
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol is necessary for proteins where the target cysteine residues are involved in disulfide bridges.
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Addition of Reducing Agent: Add a 50-100 fold molar excess of TCEP from a freshly prepared stock solution. TCEP is preferred over DTT as it does not need to be removed before the addition of the maleimide.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
Protocol 2: Maleimide-Thiol Conjugation Reaction
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (typically 10-20 fold).[2] Perform the addition dropwise while gently stirring the protein solution.
-
Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using a fluorescent maleimide derivative.
-
Quenching (Optional): To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added in excess.
Protocol 3: Purification of the Bioconjugate
Purification is essential to remove excess, unreacted reagents.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the larger bioconjugate from smaller, unreacted molecules.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with the equilibration buffer. The bioconjugate will elute in the void volume.
-
-
Dialysis: This method is suitable for removing small molecule impurities. Dialyze the reaction mixture against the desired storage buffer with several buffer changes.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used for analytical and preparative purification, providing high-resolution separation.
Protocol 4: Characterization of the Bioconjugate
Characterization is crucial to confirm successful conjugation and determine the degree of labeling (DOL).
-
UV-Vis Spectroscopy: The concentration of the protein and the conjugated molecule (if it has a chromophore) can be determined. The DOL can be calculated using the Beer-Lambert law if the extinction coefficients of both the protein and the attached molecule are known.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can be used to determine the molecular weight of the conjugate, confirming the number of attached molecules.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A shift in the molecular weight of the protein after conjugation can be visualized.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To confirm that the biological activity of the protein (e.g., an antibody's binding affinity) is retained after conjugation.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a thiol-linked bioconjugate.
General experimental workflow for maleimide-thiol conjugation.
Signaling Pathway: Mechanism of Action of an Anti-HER2 Antibody-Drug Conjugate
A prime example of the application of this compound is in the creation of antibody-drug conjugates (ADCs) for cancer therapy. Trastuzumab emtansine (T-DM1) is an ADC that targets HER2-positive breast cancer. It consists of the anti-HER2 antibody Trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker. The following diagram illustrates its mechanism of action.
Mechanism of action of an anti-HER2 ADC (e.g., T-DM1).
The binding of the ADC to the HER2 receptor on the surface of a cancer cell leads to the internalization of the ADC-receptor complex.[7][8] Inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the potent cytotoxic drug DM1.[7][9] DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7] In addition to delivering the cytotoxic payload, the antibody component of the ADC can also inhibit HER2-mediated downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[2][10][11]
References
- 1. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tag-based Live-cell Imaging and Biochemistry (TLBC) in Fluorescence Microscopy
Introduction
Tag-based Live-cell Imaging and Biochemistry (TLBC) represents a powerful and versatile methodology for studying protein dynamics and function within the complex environment of living cells. This approach utilizes genetically encoded protein tags that can be specifically and covalently labeled with synthetic fluorescent probes. This strategy offers significant advantages over traditional fluorescent proteins (FPs) like GFP, including access to a wider range of fluorophores with superior photophysical properties, such as increased brightness and photostability, and the flexibility for multiplexed imaging and advanced microscopy techniques.[1][2]
This application note provides a comprehensive overview of the principles of this compound and detailed protocols for its implementation in fluorescence microscopy. We will focus on two of the most widely used self-labeling tag systems, HaloTag® and SNAP-tag®, as exemplary platforms for this compound.[1] We will also present a case study on the application of these techniques to elucidate the intricacies of the B cell receptor (BCR) signaling pathway, a critical process in the adaptive immune response.
Principle of this compound Technology
The core of this compound lies in the expression of a protein of interest (POI) as a fusion with a self-labeling protein tag. These tags are engineered enzymes that have been modified to form a highly specific and irreversible covalent bond with a synthetic ligand. This ligand is coupled to a molecule of interest, most commonly a fluorescent dye, but can also be an affinity handle like biotin or a molecule for pull-down experiments. The covalent nature of the bond ensures a stable and long-lasting label, ideal for time-lapse imaging and tracking protein dynamics.
The two prominent systems, HaloTag® and SNAP-tag®, are derived from a haloalkane dehalogenase and a DNA repair protein, O6-alkylguanine-DNA-alkyltransferase, respectively. They recognize different substrates, allowing for orthogonal labeling and dual-color imaging of two different proteins within the same cell.
Advantages of this compound over Fluorescent Proteins
-
Superior Photophysics: Synthetic fluorophores available for this compound systems are generally brighter and more photostable than fluorescent proteins, enabling longer imaging experiments and the use of high-intensity illumination for techniques like super-resolution microscopy.[1][3][4][5]
-
Spectral Diversity: A vast library of fluorescent ligands with a wide range of excitation and emission spectra is available, facilitating multicolor imaging with minimal spectral overlap.
-
Temporal Control of Labeling: The fluorescent signal is only introduced upon addition of the ligand, allowing for pulse-chase experiments to study protein turnover, trafficking, and age-dependent localization.
-
Versatility: The same fusion protein can be labeled with different functional molecules, enabling a range of applications from live-cell imaging to biochemical pulldown assays.
Data Presentation: Comparison of HaloTag® and SNAP-tag® Properties
The choice between HaloTag® and SNAP-tag® systems can depend on the specific experimental requirements. Below is a summary of their key properties and a comparison with a common fluorescent protein, EGFP.
| Property | HaloTag® | SNAP-tag® | EGFP (for comparison) |
| Size | ~33 kDa | ~20 kDa | ~27 kDa |
| Labeling Chemistry | Covalent bond with chloroalkane linkers | Covalent bond with O6-benzylguanine derivatives | Autocatalytic chromophore formation |
| Labeling Speed | Fast | Fast | Maturation time required |
| Photostability | High (dye-dependent) | Moderate to High (dye-dependent) | Moderate |
| Brightness | High (dye-dependent) | High (dye-dependent) | Moderate |
| Quantum Yield (with Janelia Fluor® 549) | ~0.89 (in organic solvent) | Not directly comparable with the same dye | ~0.60 |
| Orthogonal Labeling | Yes (with CLIP-tag®) | Yes (with CLIP-tag®) | Limited by spectral overlap |
Note: Photostability and brightness are highly dependent on the specific fluorescent ligand used. Janelia Fluor® dyes, for instance, offer exceptional performance with both HaloTag® and SNAP-tag® systems.[6] Studies have shown that for certain far-red dyes, HaloTag® conjugates can be significantly brighter and more photostable than their SNAP-tag® counterparts.[1][3][4]
Experimental Protocols
Here, we provide detailed protocols for the key steps involved in a this compound experiment, from the generation of fusion constructs to live-cell imaging.
Protocol 1: Generation of this compound Fusion Constructs
This protocol describes the cloning of a gene of interest into a mammalian expression vector containing either a HaloTag® or SNAP-tag® sequence.
Materials:
-
Mammalian expression vector with N- or C-terminal HaloTag® or SNAP-tag® (e.g., from Promega, NEB)
-
Gene of interest (GOI) in a suitable vector
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
-
DNA sequencing reagents
Procedure:
-
Vector and Insert Preparation:
-
Select a suitable expression vector with the desired tag orientation (N- or C-terminal). These vectors typically contain a multiple cloning site (MCS) flanking the tag sequence.[7][8][9]
-
Amplify the coding sequence of your GOI using PCR with primers that add appropriate restriction sites for cloning into the MCS of the tag vector. Ensure the GOI is in-frame with the tag sequence.
-
Digest both the vector and the PCR product with the chosen restriction enzymes.
-
Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
-
-
Ligation and Transformation:
-
Perform a ligation reaction to insert the digested GOI into the digested tag vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed bacteria on selective agar plates and incubate overnight.
-
-
Clone Selection and Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the GOI by restriction digest and DNA sequencing.
-
Protocol 2: Generation of Stable Cell Lines
For long-term and reproducible experiments, generating a stable cell line expressing the this compound fusion protein is recommended.
Materials:
-
Verified plasmid DNA from Protocol 1 (containing a selection marker like neomycin resistance)[7]
-
Mammalian cell line of choice (e.g., HEK293, U2OS)
-
Transfection reagent
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418 for neomycin resistance)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) facility
Procedure:
-
Transfection:
-
Plate the cells at a suitable density for transfection.
-
Transfect the cells with the this compound fusion construct using a high-efficiency transfection reagent according to the manufacturer's instructions.
-
-
Selection:
-
48 hours post-transfection, begin the selection process by adding the appropriate antibiotic to the culture medium.
-
Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days. Non-transfected cells will be eliminated.
-
-
Clonal Isolation:
-
Once resistant colonies appear, isolate individual clones using cloning cylinders or by FACS based on the expression of a co-transfected fluorescent marker or by labeling the tag with a fluorescent ligand.
-
-
Expansion and Validation:
-
Expand the isolated clones.
-
Validate the expression and correct localization of the this compound fusion protein by fluorescence microscopy after labeling with the appropriate fluorescent ligand and by western blotting.
-
Protocol 3: Live-Cell Labeling and Imaging
This protocol outlines the general procedure for labeling this compound fusion proteins in living cells for fluorescence microscopy.
Materials:
-
Stable cell line expressing the HaloTag® or SNAP-tag® fusion protein, cultured on glass-bottom dishes or coverslips
-
HaloTag® or SNAP-tag® fluorescent ligand (e.g., Janelia Fluor® dyes)
-
Anhydrous DMSO
-
Pre-warmed complete cell culture medium
-
Pre-warmed live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Ligand Preparation:
-
Prepare a 1-10 mM stock solution of the fluorescent ligand in anhydrous DMSO.
-
Just before use, dilute the stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 0.1-5 µM, this should be optimized for each cell line and protein).
-
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Add the ligand-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[10]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete culture medium to remove unbound ligand. Each wash should be for approximately 5 minutes.
-
-
Imaging:
-
Replace the final wash with pre-warmed live-cell imaging medium.
-
Mount the dish or coverslip on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate excitation and emission settings for the chosen fluorophore.
-
Application Example: Visualizing B Cell Receptor (BCR) Signaling
The initiation of an antibody response is triggered by the binding of an antigen to the B cell receptor (BCR) on the surface of B lymphocytes.[11][12][13] This event initiates a complex signaling cascade involving protein recruitment, phosphorylation, and translocation, ultimately leading to B cell activation, proliferation, and differentiation.[14][15][16] this compound technology is ideally suited to dissecting these dynamic events with high spatial and temporal resolution.
Key Events in Early BCR Signaling Amenable to this compound Imaging:
-
Antigen-induced BCR Clustering: Upon antigen binding, BCRs rapidly form microclusters on the plasma membrane.[11] Labeling the BCR with a this compound tag allows for the visualization of this clustering process.
-
Recruitment of Kinases: The clustering of BCRs leads to the recruitment and activation of Src-family kinases like Lyn and the spleen tyrosine kinase (Syk) to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated Igα/β chains.[11][17][18][19][20]
-
Downstream Effector Activation: Activated Syk then phosphorylates and activates downstream signaling proteins, including phospholipase C-gamma 2 (PLC-γ2).[16][21][22] This leads to the generation of second messengers and the activation of further signaling pathways.[16][21][23][24]
Experimental Workflow for Visualizing Syk Recruitment to the BCR
This workflow describes how to visualize the recruitment of Syk to the BCR upon antigen stimulation using a dual-color this compound approach.
Caption: Experimental workflow for visualizing Syk recruitment to the BCR using dual-color this compound.
Visualizing the BCR Signaling Cascade
The following diagram illustrates the initial steps of the BCR signaling pathway that can be visualized using this compound and fluorescence microscopy.
Caption: Simplified diagram of the initial BCR signaling cascade.
Conclusion
Tag-based Live-cell Imaging and Biochemistry provides a robust and flexible platform for investigating a wide array of cellular processes. The use of self-labeling tags like HaloTag® and SNAP-tag® in conjunction with high-performance fluorescent ligands empowers researchers to overcome many of the limitations of traditional fluorescent proteins. The ability to perform pulse-chase experiments, utilize a broad palette of colors, and employ advanced imaging techniques makes this compound an invaluable tool for dissecting complex biological questions, such as the dynamic molecular events that govern B cell activation. The detailed protocols and application example provided here serve as a guide for researchers, scientists, and drug development professionals to effectively implement this powerful technology in their own research endeavors.
References
- 1. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 7. ulab360.com [ulab360.com]
- 8. neb.com [neb.com]
- 9. promega.com [promega.com]
- 10. HaloTag labeling protocol [abberior.rocks]
- 11. Understanding the initiation of B cell signaling through live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging B-Cell Receptor Signaling by Single-Molecule Techniques | Springer Nature Experiments [experiments.springernature.com]
- 13. wikis.mit.edu [wikis.mit.edu]
- 14. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
- 16. BCR Signal Pathway - Creative Biolabs [creativebiolabs.net]
- 17. B cell activation involves nanoscale receptor reorganizations and inside-out signaling by Syk | eLife [elifesciences.org]
- 18. rupress.org [rupress.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PLC-γ2 is essential for formation and maintenance of memory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Visualization of Negative Signaling in B Cells by Quantitative Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pathways: BCR Signaling | www.antibodies-online.com [antibodies-online.com]
Application Notes and Protocols for Thiol-Reactive Luminescent Bioprobes (TLBC) in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo imaging is a critical tool in preclinical research and drug development, enabling the non-invasive monitoring of biological processes in living organisms over time.[1][2] Thiol-reactive luminescent bioprobes (TLBCs) are a class of imaging agents designed to react with thiol groups (-SH) present on molecules such as the amino acid cysteine.[3][4][5] This reactivity allows for the targeted labeling of proteins and peptides rich in cysteine residues, which are often dysregulated in disease states like cancer. This document provides detailed application notes and protocols for the use of TLBCs in in vivo imaging studies.
Principle of the Method
The application of TLBCs for in vivo imaging is based on the chemical reaction between the probe and thiol-containing molecules within a biological system. Many proteins, including some cell surface receptors and enzymes, have exposed cysteine residues that can be targeted by these probes.[3][4] Upon reaction, the luminescent properties of the bioprobe are often activated or enhanced, leading to a detectable signal that can be captured using an in vivo imaging system.[3] This allows for the visualization and quantification of the probe's distribution, which can be correlated with the presence and activity of the target molecules.
Applications in Research and Drug Development
-
Tumor Targeting and Visualization: Many tumors overexpress proteins with accessible thiol groups. TLBCs can be used to selectively accumulate in tumor tissues, enabling the visualization of tumor burden and the monitoring of tumor growth or regression in response to therapy.[6][7]
-
Monitoring Drug Delivery and Efficacy: TLBCs can be conjugated to therapeutic molecules to track their biodistribution and accumulation at the target site.[8] This provides valuable pharmacokinetic and pharmacodynamic data during drug development.[8]
-
Assessing Oxidative Stress: Thiols are sensitive to the redox state of their environment. Changes in the luminescence of TLBCs can potentially be used to monitor oxidative stress, a key factor in many diseases.[3]
-
Studying Protein-Protein Interactions: By labeling specific proteins with TLBCs, it may be possible to study their interactions with other molecules in vivo.
Data Presentation
Quantitative data from in vivo imaging experiments should be summarized for clear comparison. The following table provides an example of how to present such data. Note that the data presented here is hypothetical and for illustrative purposes.
| Animal ID | Treatment Group | Tumor Volume (mm³) | Average Radiant Efficiency (p/sec/cm²/sr) | Tumor-to-Background Ratio |
| 1 | Control | 102 | 1.5 x 10⁸ | 3.2 |
| 2 | Control | 115 | 1.8 x 10⁸ | 3.5 |
| 3 | TLBC-Drug Conjugate | 85 | 5.2 x 10⁸ | 10.1 |
| 4 | This compound-Drug Conjugate | 78 | 5.9 x 10⁸ | 11.5 |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Reconstitution: Dissolve the lyophilized this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-20 mM).
-
Dilution: Immediately before use, dilute the this compound stock solution to the desired final concentration in sterile phosphate-buffered saline (PBS). The final concentration will need to be optimized for your specific application and animal model, but a starting point could be in the range of 1-5 mg/kg body weight.
-
Vehicle Control: Prepare a vehicle control solution containing the same concentration of DMSO in PBS as the final this compound injection solution.
Protocol 2: In Vivo Imaging Procedure
-
Animal Preparation: Anesthetize the animal (e.g., mouse) using a suitable anesthetic such as isoflurane.[9] Ensure the animal's body temperature is maintained throughout the imaging procedure.[10]
-
Probe Administration: Administer the prepared this compound solution via an appropriate route (e.g., intravenous tail vein injection). The injection volume should be kept to a minimum (e.g., 100-200 µL for a mouse).[10]
-
Image Acquisition: Place the anesthetized animal in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).[11]
-
Acquire a baseline bioluminescence image before injection.
-
Acquire a series of images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine the optimal imaging window.[12]
-
Use appropriate filter settings for the specific luminescent properties of your this compound.
-
Acquire a photographic image of the animal for anatomical reference.[12]
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., non-tumor-bearing muscle).[12]
-
Quantify the average bioluminescent signal (e.g., in units of radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio at each time point by dividing the average signal from the tumor ROI by the average signal from the background ROI.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging with a thiol-reactive luminescent bioprobe (this compound).
Caption: Hypothetical signaling pathway targeted by a this compound probe and a therapeutic drug.
References
- 1. State of the art in vivo imaging techniques for laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synchropet.com [synchropet.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Reactive Probes—Chapter 2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative study of factors affecting in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. utoledo.edu [utoledo.edu]
- 10. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing TLBC Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of TLBC (trans-4-iodo-4'-boranyl-chalcone), a boronic-chalcone derivative with demonstrated anti-cancer properties. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in various biological assays.
Introduction to this compound
This compound is a synthetic compound belonging to the chalcone family, characterized by an α,β-unsaturated ketone core. It incorporates an iodine atom and a boronic acid group, which contribute to its biological activity. Notably, this compound has shown dose-dependent inhibitory effects on various cancer cell lines, particularly glioma cells, with reported IC50 values in the micromolar range (5.5-25.5 μM)[1]. Its mechanism of action involves the induction of apoptosis.
Chemical Properties and Solubility
Solubility: Chalcones are generally hydrophobic and have low solubility in aqueous solutions. They are, however, typically soluble in organic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions. Ethanol can also be used, but solubility may be lower.
Stability: Both the chalcone scaffold and the boronic acid moiety have stability considerations. Chalcones can be susceptible to oxidation and may be light-sensitive. Boronic acids are known to be potentially unstable, particularly in aqueous solutions, and can undergo degradation. Therefore, proper storage of stock solutions is crucial to maintain the compound's integrity.
Quantitative Data Summary
The following table summarizes key quantitative data for working with this compound. Please note that the molecular weight for trans-4-iodo-4'-boranyl-chalcone is not available in the searched resources. Users must determine the exact molecular weight from their compound supplier to ensure accurate molar concentration calculations. For the purpose of providing an illustrative example in the protocol, a hypothetical molecular weight of 406.00 g/mol will be used.
| Parameter | Value | Notes |
| Hypothetical Molecular Weight | 406.00 g/mol | This is an estimated value. Use the exact MW from your supplier. |
| Typical IC50 Range | 5.5 - 25.5 µM | In various glioma cell lines[1]. |
| Recommended Solvents | DMSO, Ethanol | DMSO is preferred for high concentration stocks. |
| Maximum DMSO in Culture | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
| Stock Solution Storage | -20°C or -80°C | Protect from light and moisture. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example (using the hypothetical MW of 406.00 g/mol to prepare 1 mL of a 10 mM stock solution):
-
Mass (mg) = 10 mM x 1 mL x 406.00 g/mol = 4.06 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated amount of this compound powder (e.g., 4.06 mg) and add it to the tared tube.
-
-
Dissolving the this compound:
-
Add the desired volume of sterile DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If required for your specific application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM this compound stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an Intermediate Dilution:
-
It is good practice to first prepare an intermediate dilution to minimize pipetting errors and the final DMSO concentration.
-
Example: To prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium.
-
-
Prepare Final Working Solutions:
-
Perform serial dilutions from the intermediate solution to achieve the desired final concentrations in your assay.
-
Example: To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically < 0.5% v/v).
-
-
Vehicle Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for this compound stock and working solution preparation.
Postulated Signaling Pathway
Based on the known anticancer activities of chalcones, this compound may exert its apoptotic effects through modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Application Note: Utilizing TBL1XR1 as a Prognostic Biomarker in Tissue Samples
Introduction
TBL1XR1 (Transducin Beta Like 1 X-Linked Receptor 1) is a core component of the NCoR (Nuclear Co-receptor) complex, which is instrumental in regulating gene transcription. Emerging research has highlighted the significant role of TBL1XR1 in the progression of various cancers, including breast, colorectal, and prostate cancer, by influencing key signaling pathways. Its expression levels in tumor tissues have been correlated with tumor size, metastatic potential, and overall patient survival, positioning it as a promising prognostic biomarker. This document provides detailed protocols for the analysis of TBL1XR1 in tissue samples.
Core Applications
-
Prognostic Indicator: Assess patient prognosis based on TBL1XR1 expression levels in tumor tissue.
-
Therapeutic Target: Investigate TBL1XR1's role in tumorigenesis to develop targeted therapies.
-
Drug Development: Evaluate the efficacy of novel therapeutic agents targeting pathways modulated by TBL1XR1.
Quantitative Data Summary
A summary of studies investigating the correlation between TBL1XR1 expression and clinicopathological features is presented below.
| Cancer Type | No. of Patients | TBL1XR1 Expression | Correlation with Tumor Size | Correlation with Lymph Node Metastasis | Correlation with Overall Survival | Reference |
| Breast Cancer | 120 | High | Positive | Positive | Negative | |
| Colorectal Cancer | 210 | High | Positive | Positive | Negative | |
| Gastric Cancer | 158 | High | Positive | Positive | Negative | |
| Prostate Cancer | 95 | High | Not Significant | Not Significant | Negative |
Signaling Pathway
TBL1XR1 is a crucial component of the NCoR-HDAC complex, which regulates the transcription of genes involved in cell proliferation and survival. The diagram below illustrates the role of TBL1XR1 in the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. Overexpression of TBL1XR1 can lead to the aberrant activation of this pathway.
Experimental Protocols
Immunohistochemistry (IHC) for TBL1XR1 Detection in Paraffin-Embedded Tissue
This protocol outlines the steps for detecting TBL1XR1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-TBL1XR1 polyclonal antibody
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series (100%, 95%, 70%) for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Apply blocking buffer for 30 minutes.
-
Incubate with the primary anti-TBL1XR1 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Rinse with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS and apply DAB substrate until the desired stain intensity develops.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Evaluation of Staining: The staining intensity and the percentage of positive cells are scored. A common scoring system is the H-score, which combines both parameters: H-score = Σ (intensity × percentage).
Western Blot for TBL1XR1 Quantification
This protocol is for quantifying TBL1XR1 protein levels in fresh-frozen tissue lysates.
Materials:
-
Fresh-frozen tissue samples
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-TBL1XR1 polyclonal antibody
-
HRP-conjugated goat anti-rabbit secondary antibody
-
Loading control antibody (e.g., anti-β-actin)
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-TBL1XR1 antibody overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Incubate with a primary antibody for a loading control (e.g., β-actin).
-
-
Detection:
-
Wash with TBST and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Conclusion
TBL1XR1 is a valuable biomarker for cancer prognosis. The protocols provided here offer standardized methods for its analysis in tissue samples, which can aid in clinical research and the development of novel cancer therapies. Consistent application of these methods will ensure reproducible and comparable results across different studies.
analytical methods for TLBC quantification
Introduction to TLBC Quantification
T-lymphocyte-derived basement membrane-degrading proteinase (this compound) is a critical enzyme involved in cellular invasion and tissue remodeling. Its accurate quantification is paramount in various research and clinical settings, particularly in cancer biology and immunology, where its expression levels can serve as a prognostic marker. This application note provides a detailed overview of the primary , complete with experimental protocols and comparative data.
Analytical Methods for this compound Quantification
Several robust methods are available for the quantification of this compound, each with distinct advantages and limitations. The choice of method often depends on the sample type, required sensitivity, and throughput. The most commonly employed techniques are Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Mass Spectrometry (MS).
Table 1: Comparison of Key Analytical Methods for this compound Quantification
| Feature | ELISA | Western Blot | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding with enzymatic signal amplification | Protein separation by size, transfer to a membrane, and antibody-based detection | Ionization of peptides and measurement of mass-to-charge ratio |
| Sample Type | Cell lysates, tissue homogenates, serum, plasma | Cell lysates, tissue homogenates | Cell lysates, tissue homogenates, purified protein samples |
| Quantification | Relative and absolute | Semi-quantitative | Relative and absolute (with standards) |
| Sensitivity | High (pg/mL to ng/mL range) | Moderate (ng range) | Very High (fmol to amol range) |
| Throughput | High | Low to medium | Medium to high (with automation) |
| Advantages | High sensitivity, high throughput, cost-effective | Specificity due to size separation, widely available | High specificity and sensitivity, can identify post-translational modifications |
| Disadvantages | Susceptible to matrix effects, antibody cross-reactivity | Semi-quantitative, lower throughput, labor-intensive | High instrument cost, complex data analysis |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol outlines the steps for a sandwich ELISA, a common format for quantifying specific proteins in complex biological samples.
Materials:
-
96-well microplate coated with a capture antibody specific for this compound
-
Recombinant this compound standard
-
Detection antibody specific for this compound (biotinylated)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the recombinant this compound standard in assay diluent to generate a standard curve (e.g., ranging from 10 ng/mL to 156 pg/mL).
-
Dilute samples to an appropriate concentration in the assay diluent.
-
-
Coating:
-
If not pre-coated, add 100 µL of capture antibody to each well of the 96-well plate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of assay diluent to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Incubation with Standards and Samples:
-
Add 100 µL of the prepared standards and samples to their respective wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Incubation with Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Incubation with Streptavidin-HRP:
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Caption: Workflow for this compound quantification using a sandwich ELISA protocol.
Mass Spectrometry (LC-MS/MS) for Absolute Quantification of this compound
This protocol describes a typical bottom-up proteomics workflow for the absolute quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and stable isotope-labeled peptide standards.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Stable isotope-labeled (SIL) synthetic peptide standard corresponding to a unique tryptic peptide of this compound
-
LC-MS/MS system (e.g., Q-Exactive or similar)
-
C18 reverse-phase column
-
Formic acid (FA)
-
Acetonitrile (ACN)
Protocol:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in lysis buffer and quantify the total protein concentration (e.g., using a BCA assay).
-
Take a known amount of total protein (e.g., 50 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% FA in water.
-
Spike a known amount of the SIL peptide standard into the sample.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the peptides using a gradient of increasing ACN concentration over the C18 column.
-
Analyze the eluting peptides using a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant, Skyline, or Proteome Discoverer.
-
Identify and quantify the native this compound peptide and the corresponding SIL peptide standard based on their retention time and fragmentation patterns.
-
Calculate the absolute concentration of the this compound protein by comparing the peak area of the native peptide to that of the known amount of the SIL peptide standard.
-
Caption: Workflow for absolute quantification of this compound using LC-MS/MS.
Signaling Pathway Involving this compound
This compound is often implicated in signaling pathways that regulate cell migration and invasion. A key pathway involves its activation by upstream proteases and its subsequent degradation of extracellular matrix (ECM) components, facilitating cell movement.
Troubleshooting & Optimization
troubleshooting TLBC synthesis impurities
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of TLBC (4-([4-(Trifluoromethyl)benzyl]oxy)benzenecarboximidamide).
Troubleshooting Guide
Problem: My final this compound product has low purity, with a significant peak corresponding to the nitrile intermediate.
-
Question: I've completed the second step of the synthesis (amidine formation), but HPLC analysis shows a large amount of the starting material, 4-([4-(Trifluoromethyl)benzyl]oxy)benzonitrile. What went wrong?
-
Answer: This issue points to an incomplete Pinner reaction or a related amidine synthesis method. Several factors could be at play:
-
Insufficient Acid Catalyst: The Pinner reaction requires a strong acid, typically anhydrous HCl gas, to activate the nitrile group.[1][2] If the acid concentration is too low or if it has been neutralized, the reaction will not proceed to completion.
-
Presence of Moisture: The intermediates in the Pinner reaction are highly sensitive to water.[1] Any moisture in the solvent, alcohol, or glassware can lead to the hydrolysis of the activated nitrile or the imidate intermediate, halting the reaction.
-
Low Reaction Temperature: While low temperatures are necessary to prevent the decomposition of the Pinner salt, the initial activation of the nitrile may require a specific temperature range.[1] Ensure your reaction temperature aligns with established protocols for this type of nitrile.
-
Insufficient Reaction Time: The conversion of the imidate salt to the amidine with ammonia or an ammonium salt requires adequate time. Ensure the reaction has been allowed to proceed for the recommended duration.
Solution Steps:
-
Ensure all solvents and reagents are strictly anhydrous. Dry glassware thoroughly before use.
-
Verify the concentration and purity of your acid catalyst. If using HCl gas, ensure a steady and sufficient flow through the reaction mixture.
-
Optimize the reaction time and temperature based on literature for similar benzonitriles.
-
Consider using a Lewis acid-promoted Pinner reaction as a milder alternative if anhydrous HCl is problematic.[2]
-
Problem: A major impurity in my product has a mass consistent with the addition of water (hydrolysis).
-
Question: My mass spectrometry results show a significant impurity with a molecular weight corresponding to 4-([4-(Trifluoromethyl)benzyl]oxy)benzamide. How is this formed and how can I prevent it?
-
Answer: The presence of the corresponding amide is a classic sign of hydrolysis during the amidine synthesis step.[3][4][5] The Pinner reaction intermediate (alkyl imidate salt) is readily hydrolyzed by water to form an ester, which can then be converted to the amide under the reaction conditions (ammonia). Alternatively, the final amidine product itself can hydrolyze to the amide, though this is typically slower.[6][7]
Primary Cause: Contamination of the reaction with water.
Prevention Strategies:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, dioxane, or THF). Dry alcohols over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purification of Reagents: Ensure your nitrile intermediate and any reagents used are free of water.
-
Controlled Work-up: During the reaction work-up, carefully control the pH and temperature to minimize hydrolysis of the desired amidine product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this compound synthesis?
A1: Impurities in this compound synthesis can generally be traced back to one of the two main synthetic steps.
-
Step 1 Impurities (Ether Synthesis):
-
4-hydroxybenzonitrile: Unreacted starting material.
-
4-(Trifluoromethyl)benzyl bromide/chloride: Unreacted alkylating agent.
-
-
Step 2 Impurities (Amidine Formation):
-
4-([4-(Trifluoromethyl)benzyl]oxy)benzonitrile: The intermediate from step 1, indicating incomplete conversion.
-
4-([4-(Trifluoromethyl)benzyl]oxy)benzamide: The hydrolysis product, formed when water is present during the reaction.[3][4][5]
-
Ammonium Chloride (or other salts): If ammonium salts are used in the amidine formation step, they can co-precipitate with the product.[8]
-
Q2: My reaction yield is very low. What are the likely causes?
A2: Low yields can result from issues in either the Williamson ether synthesis or the Pinner reaction.
-
For the Williamson Ether Synthesis:
-
Weak Base: Using a base that is not strong enough to fully deprotonate the 4-hydroxybenzonitrile will result in poor nucleophilicity and low conversion.
-
Poor Leaving Group: While bromide and chloride are generally effective, using a halide with poor leaving group ability will slow the reaction.
-
Suboptimal Solvent: The solvent must be appropriate for an SN2 reaction; polar aprotic solvents like DMF or acetonitrile are often effective.[9]
-
-
For the Pinner Reaction:
-
Incomplete Reaction: As detailed in the troubleshooting guide, incomplete conversion is a common cause of low yield of the final product.
-
Product Loss During Work-up: Amidine salts can have high water solubility. If the product is in a salt form, it may be lost to aqueous layers during extraction.
-
Side Reactions: Formation of byproducts like esters or orthoesters (if excess alcohol is present) will consume the intermediate, lowering the yield of the desired amidine.[1]
-
Q3: How can I remove ammonium salt contamination from my final product?
A3: Ammonium chloride is a common impurity when it is used as the ammonia source in the final step of the Pinner reaction. It often co-precipitates with the desired amidine salt. A reported method for removing this is to dissolve the crude solid in a mixture of 10% methanol in dichloromethane (DCM).[8] The desired organic product should dissolve, while the inorganic ammonium chloride salt is largely insoluble and can be removed by filtration.[8]
Quantitative Data Summary
The following table illustrates the hypothetical effect of moisture content on the impurity profile of the final this compound product during the Pinner reaction step.
| Condition | Water Content in Solvent (ppm) | This compound Purity (%) | Amide Impurity (%) | Unreacted Nitrile (%) |
| A | < 10 (Strictly Anhydrous) | 98.5 | 0.5 | 1.0 |
| B | 100 | 92.0 | 6.5 | 1.5 |
| C | 500 | 75.0 | 23.0 | 2.0 |
| D | 1000 | 55.0 | 42.5 | 2.5 |
Table 1: Hypothetical impurity profile of crude this compound as a function of water content in the amidine formation step.
Experimental Protocols
Protocol: HPLC Analysis of this compound Purity
This protocol is a general guideline for assessing the purity of this compound and identifying common impurities.
-
Instrumentation:
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphoric Acid (for mobile phase modification). Using formic acid is recommended for MS compatibility.[11]
-
Sample Solvent: 50:50 Acetonitrile:Water mixture.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD to identify optimal wavelengths for all components)
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of the sample solvent to create a 100 µg/mL solution.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify peaks based on their retention times compared to pure standards of this compound, 4-hydroxybenzonitrile, and the nitrile intermediate. The amide impurity will typically be more polar than this compound and elute earlier.
-
Calculate purity based on the relative peak area percentages.
-
Visualizations
Caption: A diagram illustrating the two-step synthesis of this compound.
Caption: Formation pathways for common impurities in this compound synthesis.
Caption: A decision tree for troubleshooting this compound synthesis impurities.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Khan Academy [khanacademy.org]
- 7. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. francis-press.com [francis-press.com]
- 10. ftb.com.hr [ftb.com.hr]
- 11. 4-Hydroxybenzonitrile | SIELC Technologies [sielc.com]
optimizing TLBC concentration for cell viability
Welcome to the Technical Support Center for optimizing the concentration of Tea Leaf Bioactive Compounds (TLBCs) for cell viability experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are TLBCs and which specific compounds are most commonly studied? A1: TLBCs are a diverse group of molecules extracted from tea leaves (Camellia sinensis) known for various biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1] Commonly studied bioactive compounds include polyphenols (especially catechins like EGCG), theaflavins, alkaloids (like caffeine), and amino acids (like L-theanine).[1][2] These compounds can influence cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways.[3][4]
Q2: What is a typical starting concentration range for testing TLBCs on cell lines? A2: The optimal concentration of a TLBC is highly dependent on the specific compound, the cell line being tested, and the experimental endpoint. However, a broad range from low micromolar (µM) to micrograms per milliliter (µg/mL) is a common starting point. For example, L-theanine has been tested on A549 lung cancer cells in a range of 32–500 μM, while tea extracts and their components have been evaluated on SGC-7901 gastric cancer cells from 15.6 to 1000 µg/mL.[5][6] It is always recommended to perform a dose-response study covering a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration).
Q3: How should I dissolve and store TLBCs for cell culture experiments? A3: The solubility of TLBCs can vary. Many polyphenols are soluble in cell culture media, but some may require a solvent like dimethyl sulfoxide (DMSO). When using a solvent, it is critical to prepare a high-concentration stock solution and then dilute it into the culture medium to ensure the final solvent concentration is non-toxic to the cells (typically <0.1% v/v). Always run a "vehicle control" (medium with the same final concentration of the solvent) to ensure that any observed effects are due to the this compound and not the solvent. Store stock solutions as recommended by the supplier, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am not observing any effect on cell viability. What are the possible reasons? A4: Several factors could contribute to a lack of effect:
-
Concentration Too Low: The concentrations tested may be below the effective dose for your specific cell line. Try expanding the dose-response range to higher concentrations.
-
Compound Instability: Some bioactive compounds can be unstable in culture medium over long incubation periods. Consider shorter incubation times or replenishing the compound.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action.
-
Incorrect Readout: Ensure your viability assay is sensitive enough and appropriate for your experimental conditions. Assays like MTT, MTS, or XTT measure metabolic activity, which is a proxy for viability.[7][8]
Q5: My this compound treatment is causing high levels of cell death even at low concentrations. What should I check? A5: Unexpectedly high cytotoxicity can arise from:
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to the compound. A wider dose-response with more points at the lower end of the concentration range is necessary.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is well below the toxic threshold for your cells.
-
Compound Purity: Impurities in the this compound sample could be contributing to the toxicity.
-
Assay Interference: The compound itself might interfere with the viability assay chemistry. For example, some compounds can chemically reduce MTT reagent, leading to a false signal. Visually inspect the wells for formazan crystal formation or color change that doesn't correlate with viable cells.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of various tea bioactive compounds on different cancer cell lines as reported in the literature.
Table 1: IC50 Values of Tea Extracts and Compounds on Cancer Cells
| Compound/Extract | Cell Line | Incubation Time | IC50 Value |
|---|---|---|---|
| Green Tea Extract | SGC-7901 (Gastric Cancer) | 48 h | 335.9 µg/mL |
| Black Tea Extract | SGC-7901 (Gastric Cancer) | 48 h | 511.5 µg/mL |
| Pu-erh Tea Extract | SGC-7901 (Gastric Cancer) | 48 h | 658.1 µg/mL |
| Theabrownin (TB) | A549 (Lung Cancer) | 24 h | 241 µg/mL |
| Theabrownin (TB) | H1299 (Lung Cancer) | 24 h | 41.4 µg/mL |
Data compiled from studies on human cancer cell lines.[5][9]
Table 2: Effective Concentrations of L-theanine on Cell Viability
| Cell Line | L-theanine Concentration | Incubation Time | Effect on Viability |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | 75 - 600 µg/mL | Not Specified | Significant dose-dependent decrease |
| HeLa (Cervical Cancer) | 75 - 600 µg/mL | Not Specified | Significant dose-dependent decrease |
| A549 (Lung Cancer) | 32 - 500 µM | 48 h | Significant growth suppression |
| K562 (Leukemia) | Not Specified | Not Specified | Significant growth suppression |
Data compiled from studies investigating L-theanine's effect on cancer cells.[6][10]
Experimental Protocols
Protocol: Determining this compound-Induced Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with solvent) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly with a pipette.[8]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability percentage against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visual Guides
Caption: Workflow for determining this compound cytotoxicity.
Caption: Troubleshooting decision tree for viability assays.
Caption: Simplified apoptosis pathway modulated by TLBCs.
References
- 1. Biological potential and mechanisms of Tea’s bioactive compounds: An Updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Processing Technologies for the Extraction of Value-Added Bioactive Compounds from Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of Constituents and Activity to Apoptosis and Cell Cycle During Fermentation of Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of theanine on growth of human lung cancer and leukemia cells as well as migration and invasion of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Troubleshooting Solubility Issues for Poorly Soluble Compounds
Welcome to the Technical Support Center for addressing common solubility challenges encountered during experimental research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming issues related to the dissolution of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in aqueous solutions?
Poor aqueous solubility is a common challenge for many organic molecules, particularly those with high molecular weights and significant lipophilicity. This is often due to strong intermolecular forces within the compound's crystal lattice, making it difficult for water molecules to surround and solvate individual molecules.[1] Factors such as molecular size, crystal structure (polymorphism), and the presence of non-polar surface areas contribute to low solubility in polar solvents like water.[2][3][4]
Q2: What are the immediate consequences of poor solubility in my experiments?
Poor solubility can lead to several experimental complications, including:
-
Precipitation: The compound may fall out of solution, appearing as a solid, "fog," or "dust."[5][6] This is especially common when changing solvent conditions, pH, or temperature.[5]
-
Inaccurate Concentration: Undissolved particles will lead to an actual solution concentration that is lower than intended, affecting dose-response curves and other quantitative assays.[1]
-
Low Bioavailability: In cellular or in vivo studies, low solubility limits the amount of compound available for absorption and reaching the target site.[1][7]
-
Irreproducible Results: The extent of dissolution can vary between experiments, leading to a lack of reproducibility.[1]
Q3: How does pH affect the solubility of my compound?
For ionizable compounds, pH is a critical factor.[2]
-
Acidic compounds are generally more soluble in basic solutions (higher pH) where they can deprotonate to form a more soluble salt.
-
Basic compounds are typically more soluble in acidic solutions (lower pH) where they can be protonated.
-
Many compounds exhibit poor solubility in the physiological pH range of 3-7.[7]
Q4: Can temperature be used to improve solubility?
For most solid solutes, increasing the temperature will increase solubility as it provides more energy to overcome the crystal lattice forces.[2][8][9] However, this effect varies between compounds. For some, the change may be negligible, and for a few, solubility can decrease with higher temperatures (exothermic dissolution).[2] It is also important to consider the thermal stability of your compound before applying heat.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
Possible Cause: The compound has low intrinsic aqueous solubility, and the buffer is not a suitable solvent.
Solutions:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a small amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF, ethanol). Then, add this stock solution to the aqueous buffer dropwise while vortexing to facilitate dispersion. Be mindful of the final solvent concentration, as it may affect your experimental system.
-
pH Adjustment: If your compound is ionizable, adjust the pH of the aqueous buffer to a range where the compound is more soluble.[5]
-
Use of Solubilizing Excipients: Consider the addition of surfactants (e.g., Tween®, Triton™), co-solvents (e.g., polyethylene glycol), or cyclodextrins to the aqueous buffer to enhance solubility.[3][4]
Issue 2: Inconsistent Results Between Experimental Batches
Possible Cause: Variability in the dissolution of the compound.
Solutions:
-
Standardize the Dissolution Protocol: Ensure that the same procedure for preparing solutions is followed for every experiment. This includes the order of addition of reagents, stirring/vortexing time and speed, and temperature.
-
Sonication: After dissolving the compound, brief sonication can help to break down smaller aggregates and ensure a more homogenous solution.
-
Pre-dissolution Analysis: Before use, visually inspect the solution for any undissolved particles. If possible, filter the solution through a syringe filter (with appropriate chemical compatibility) to remove any particulates.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound starts to precipitate from a solution under specific conditions.
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Add the experimental aqueous buffer to each well, causing the compound to precipitate if its solubility is exceeded.
-
Allow the plate to equilibrate at a specific temperature for a set time (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility limit is the highest concentration where no significant increase in turbidity/absorbance is observed compared to the control (buffer with DMSO only).[1]
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in its most stable crystalline form.
Methodology:
-
Add an excess amount of the solid compound to the desired aqueous buffer in a sealed vial.
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Quantitative Data Summary
The following table provides a hypothetical example of solubility data for a compound, "TLBC," under different conditions.
| Solvent System | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| PBS | 7.4 | 25 | < 1 | 0.2 |
| PBS with 5% DMSO | 7.4 | 25 | 15 | 3.5 |
| Acetate Buffer | 4.5 | 25 | 50 | 12.1 |
| Glycine Buffer | 9.0 | 25 | 85 | 20.7 |
| PBS | 7.4 | 37 | 2.5 | 0.6 |
Visualizations
Signaling Pathway and Solubility
Caption: Workflow for dissolving a poorly soluble compound.
Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wjbphs.com [wjbphs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
how to prevent TLBC degradation in solution
Before delving into the prevention of TLBC degradation in solution, it is crucial to identify the full name of the compound abbreviated as "this compound." Initial research has revealed that "this compound" is not a universally recognized acronym for a specific chemical compound within the scientific literature. The search results primarily point to unrelated topics such as "The Luxury Bed Company" and medical research on chronic ankle instability.
This lack of a clear chemical identity for "this compound" makes it impossible to provide accurate and relevant technical support regarding its degradation mechanisms, stability, and prevention strategies. The chemical properties, structure, and reactive functional groups of a compound are fundamental to understanding its behavior in solution.
To proceed with creating a comprehensive technical support resource, the following information is essential:
-
The full chemical name of this compound: This will allow for a targeted search of scientific databases and literature.
-
The chemical structure of this compound: Understanding the arrangement of atoms and bonds is critical to predicting potential degradation pathways.
-
The general class of the compound: Is it a small molecule, a peptide, a protein, a nucleic acid, or another type of biomolecule? This context is vital for determining appropriate handling and storage conditions.
Without this fundamental information, any provided guidance on preventing degradation would be generic and potentially inaccurate, which could be detrimental to the experiments and research of the intended audience of scientists and drug development professionals.
We urge the user to provide the full name of the compound "this compound" to enable the creation of a detailed and accurate technical support center resource that effectively addresses the challenges of its degradation in solution. Once this information is available, a thorough investigation into its specific properties and stability can be conducted, leading to the development of robust troubleshooting guides and FAQs.
Technical Support Center: Optimizing Chemical Synthesis Yields
Disclaimer: The specific chemical "TLBC" was not identifiable as a standard chemical entity in scientific literature. Therefore, this technical support center provides a comprehensive guide to troubleshooting and improving the yield of general chemical syntheses. The principles, protocols, and troubleshooting steps outlined below are broadly applicable to a wide range of organic and inorganic chemical reactions.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low yield in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during chemical synthesis that can lead to suboptimal product yields.
Q1: My reaction yield is significantly lower than reported in the literature. What are the most common initial checks I should perform?
A1: When a reaction underperforms, it's crucial to systematically review the fundamental aspects of your experimental setup and execution. Discrepancies with literature yields can often be traced back to subtle but critical factors.[1] Start by verifying the following:
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, reagents, and solvents.[2][3] Impurities can act as inhibitors or lead to unwanted side reactions.[3] Double-check all calculations for molar equivalents and ensure accurate weighing and transfer of all substances.[2][4]
-
Reaction Conditions: Confirm that the reaction temperature, pressure, and stirring rate are precisely controlled and match the literature protocol.[5][6] Inconsistent or incorrect temperatures are a frequent cause of low yields.[5]
-
Atmospheric Control: If the reaction is sensitive to air or moisture, verify the integrity of your inert atmosphere (e.g., nitrogen or argon blanket).[3][5] Ensure all glassware was properly dried and solvents are anhydrous.[1][2]
Q2: I've confirmed my initial setup is correct, but the yield is still low. What deeper experimental factors should I investigate?
A2: If the basic parameters are correct, consider more complex issues that can affect reaction outcomes:
-
Reaction Kinetics and Time: A reaction may not have reached completion.[3][7] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC, NMR) to determine the optimal reaction time. Quench the reaction when it is complete, not before and not hours afterward.[2][8]
-
Side Reactions and Byproduct Formation: The formation of unintended byproducts can consume reactants and reduce the yield of the desired product.[3][9] Analyze the crude reaction mixture to identify any major byproducts. Understanding these side reactions can help you adjust conditions to minimize them.
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. Catalysts can degrade over time or be poisoned by impurities.[3][5] Consider using a fresh batch of catalyst or purifying the existing one.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and equilibria.[6] If possible, experiment with different solvents to find the optimal medium for your reaction.
Q3: How can I determine if my product is being lost during the workup and purification stages?
A3: Significant product loss can occur after the reaction is complete.[2][10] To troubleshoot this, consider the following:
-
Extraction Efficiency: During liquid-liquid extraction, ensure the pH is optimal for the separation and that you are using a sufficient volume of extraction solvent. Perform multiple extractions to maximize recovery.
-
Purification Method:
-
Chromatography: Product can be lost on the column if it binds too strongly to the stationary phase.[1] Also, ensure your compound is stable to the silica gel if it is acid-sensitive.[2]
-
Recrystallization: Using too much solvent or improper cooling can lead to low recovery of the purified product.
-
Distillation: If the product is volatile, it can be lost during solvent removal under vacuum.[2][9]
-
-
Product Stability: The desired product may be unstable under the workup or purification conditions (e.g., sensitive to acid, base, or temperature).[3]
Q4: Could the scale of my reaction be the cause of a lower-than-expected yield?
A4: Yes, reaction yields can be scale-dependent.
-
Small-Scale Reactions (<100 mg): On a small scale, even minor mechanical losses during transfers between flasks, filtration, or weighing can represent a significant percentage of the theoretical yield.[5]
-
Large-Scale Reactions: Issues with heat and mass transfer can become significant on a larger scale. Inefficient stirring or localized overheating can lead to increased byproduct formation.
Quantitative Data Summary: Factors Affecting Yield
The following table summarizes key factors that influence chemical synthesis yield and provides general strategies for optimization.
| Factor | Potential Issue | Troubleshooting/Optimization Strategy |
| Reagents & Solvents | Impurities, degradation, or incorrect stoichiometry. | Use high-purity, fresh reagents and solvents. Verify reagent activity. Accurately calculate and measure all components.[2][4][5] |
| Reaction Temperature | Sub-optimal temperature leading to slow reaction or side reactions. | Systematically vary the temperature to find the optimum. Ensure uniform heating.[5][6] |
| Reaction Time | Incomplete reaction or product decomposition over time. | Monitor reaction progress to determine the optimal endpoint.[2][8] |
| Catalyst | Low activity, poisoning, or incorrect loading. | Use fresh or purified catalyst. Optimize catalyst loading.[5][6] |
| Mixing/Agitation | Poor mixing leading to localized concentration or temperature gradients. | Ensure efficient and continuous stirring.[4] |
| Workup Procedure | Product loss during extraction, washing, or drying. | Optimize extraction pH and solvent volume. Minimize transfers. Ensure drying agent is thoroughly rinsed.[2] |
| Purification | Product loss during chromatography, recrystallization, or distillation. | Select the appropriate purification method. Optimize solvent systems and conditions.[1][2] |
| Atmosphere | Unwanted reaction with air or moisture. | Use properly dried glassware and anhydrous solvents. Maintain an inert atmosphere.[2][5] |
Experimental Protocols
General Protocol for a Trial Reaction to Optimize Yield
-
Preparation:
-
Thoroughly clean and dry all glassware. For air/moisture-sensitive reactions, flame-dry or oven-dry the glassware immediately before use.[2]
-
Purify starting materials, solvents, and reagents if their purity is questionable.[2]
-
Accurately weigh all solid reagents and measure liquid reagents by volume or weight.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under an inert atmosphere if necessary.
-
Add the starting materials and solvent to the reaction flask.
-
Begin stirring to ensure the mixture is homogeneous.
-
-
Reaction Execution:
-
Bring the reaction mixture to the desired temperature.
-
Add any additional reagents dropwise or in portions to control the reaction rate and temperature.[2]
-
Monitor the reaction progress at regular intervals (e.g., every hour) using an appropriate analytical method (e.g., TLC, GC, NMR).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully if required by the protocol.
-
Transfer the mixture to a separatory funnel for extraction, rinsing the reaction flask with the extraction solvent to recover any residual product.[2]
-
Wash the organic layer with appropriate aqueous solutions (e.g., water, brine) to remove impurities.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent, rinsing it with fresh solvent to recover all product.[2]
-
-
Purification and Analysis:
-
Remove the solvent under reduced pressure (rotoevaporation), being mindful of the product's volatility.[2]
-
Purify the crude product using the most appropriate method (e.g., column chromatography, recrystallization, distillation).
-
Characterize the purified product to confirm its identity and purity.
-
Accurately weigh the final product and calculate the percent yield.
-
Visualizations
Caption: A workflow for troubleshooting low yield in chemical synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: TLBC Off-Target Effects and Minimization Strategies
Welcome to the Technical Support Center for Targeted Ligand-Based Degraders (TLBCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding, identifying, and minimizing off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are TLBCs and what is their mechanism of action?
A1: Targeted Ligand-Based Degraders (TLBCs) are heterobifunctional molecules designed to selectively eliminate disease-causing proteins. They function by leveraging the cell's own protein disposal system, the ubiquitin-proteasome system (UPS). A TLBC molecule typically consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1] By binding to both the target protein and an E3 ligase simultaneously, the this compound forms a ternary complex.[1][2] This proximity facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.[1][2]
Q2: What are the primary types of off-target effects observed with TLBCs?
A2: Off-target effects with TLBCs can be broadly categorized into two main types:
-
Degradation-dependent off-targets: This occurs when the this compound induces the degradation of proteins other than the intended target. This can happen if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[2] For instance, pomalidomide-based TLBCs that recruit the Cereblon (CRBN) E3 ligase have been shown to degrade other zinc-finger (ZF) proteins.[3][4]
-
Degradation-independent off-targets: These are pharmacological effects of the this compound molecule itself, independent of its degradation activity. These effects can be caused by the target-binding or E3 ligase-binding parts of the this compound interacting with other cellular components.[2]
Q3: What is the "hook effect" in the context of TLBCs?
A3: The "hook effect" is a phenomenon where increasing the concentration of a this compound beyond an optimal point leads to a decrease in the degradation of the target protein.[2] This occurs because at very high concentrations, the this compound is more likely to form binary complexes (this compound-target protein or this compound-E3 ligase) rather than the productive ternary complex (target protein-TLBC-E3 ligase), which inhibits the degradation process.[2] It is therefore crucial to perform a full dose-response curve to determine the optimal concentration for your experiments.[2]
Troubleshooting Guides
Issue 1: No or weak degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration range, being mindful of the "hook effect".[2] |
| This compound Instability | Check the stability of your this compound in the experimental conditions (e.g., cell culture medium) using methods like LC-MS. Ensure proper storage according to the manufacturer's instructions.[2] |
| Cell Line Specificity | The expression levels of the target protein and the recruited E3 ligase can vary between cell lines. Confirm the presence of both in your chosen cell model. |
| Inefficient Ternary Complex Formation | The linker length and composition are critical for productive ternary complex formation. Consider testing TLBCs with different linker designs. |
Issue 2: An unexpected phenotype is observed, possibly due to off-target effects.
| Possible Cause | Troubleshooting Step |
| On-target but unexpected phenotype | The observed phenotype might be a genuine downstream consequence of degrading the target protein. Validate that the phenotype correlates with target degradation by performing washout experiments and rescuing the phenotype with a degradation-resistant mutant of the target protein.[2] |
| Degradation of off-target proteins | Employ proteomic techniques to identify unintended degraded proteins. |
| Degradation-independent off-target effects | Synthesize a control molecule where the E3 ligase-binding ligand is inactive. If the phenotype persists with the control molecule, it is likely a degradation-independent off-target effect. |
Strategies to Minimize Off-Target Effects
Minimizing off-target effects is crucial for the successful development of TLBCs as therapeutic agents. Here are several strategies that can be employed:
Rational Design of TLBCs
-
Optimize Ligand Selectivity: The selectivity of the target-binding and E3 ligase-binding ligands is a primary determinant of the this compound's overall specificity.
-
Modify the E3 Ligase Ligand: For pomalidomide-based TLBCs, modifications at the C5 position of the phthalimide ring have been shown to reduce the off-target degradation of zinc-finger proteins.[3][4]
-
Linker Optimization: The length, rigidity, and attachment points of the linker play a crucial role in the stability and geometry of the ternary complex, which can influence selectivity.
Advanced this compound Strategies
-
Pro-PROTACs: These are inactive forms of TLBCs that are activated by specific conditions within the target tissue, such as enzymes that are overexpressed in tumors. This approach can reduce systemic toxicity and off-target effects in healthy tissues.[5]
-
Tumor-Specific Ligand-Directed TLBCs: By conjugating a tumor-specific targeting ligand (e.g., an antibody or aptamer) to the this compound, it can be directed specifically to cancer cells, thereby minimizing off-tissue effects.[5]
Experimental Approaches to Minimize Off-Target Effects
-
Titrate this compound Concentration: Use the lowest effective concentration of the this compound that achieves robust degradation of the target protein. This can be determined through a dose-response experiment.[2]
-
Washout Experiments: To confirm that the observed phenotype is due to the degradation of the target protein, remove the this compound from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[2]
Experimental Protocols for Off-Target Analysis
A thorough assessment of off-target effects is critical. A combination of computational prediction and experimental validation is recommended.[6][7]
Global Proteomics for Unbiased Off-Target Identification
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat with the this compound at the desired concentration and time points. Include a vehicle control (e.g., DMSO) and potentially a negative control this compound (with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins across all samples. Look for proteins that show significantly decreased levels in the this compound-treated samples compared to the controls.
Computational Prediction of Off-Targets
Bioinformatics tools can be used to predict potential off-target binding of the this compound's ligands.
Methodology:
-
Ligand-Based Methods: Use 2D and 3D similarity searches to identify known proteins that are likely to bind to the target- or E3 ligase-binding moieties of the this compound.[8]
-
Structure-Based Methods: If the 3D structures of potential off-target proteins are available, molecular docking can be used to predict binding affinity.[8]
-
Machine Learning Models: Various machine learning and deep learning models are being developed to predict off-target interactions with higher accuracy.[[“]][[“]][11]
Visualizing Workflows and Pathways
Experimental Workflow for this compound Off-Target Identification
Caption: Workflow for identifying and validating this compound off-target effects.
Logic Diagram for Minimizing Off-Target Effects
Caption: Decision-making process for mitigating this compound off-target effects.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
Technical Support Center: Resolving Inconsistent Results in Thin-Layer Chromatography (TLC) Experiments
Welcome to the technical support center for Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during TLC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent Retention Factor (Rf) values?
A1: Inconsistent Rf values are a frequent issue and can stem from a variety of factors. Key contributors include variations in the mobile phase composition, lack of chamber saturation, temperature fluctuations, differences in the thickness of the stationary phase, and the presence of moisture on the TLC plate.[1][2][3] To ensure reproducibility, it is critical to maintain consistent experimental conditions for every run.[2]
Q2: Why are my spots streaking or appearing elongated?
A2: Spot streaking is typically caused by sample overload.[1][4][5][6][7] Applying too much sample to the plate can overwhelm the stationary phase's capacity, leading to a continuous "streak" rather than a distinct spot.[1] Other causes can include the sample being too concentrated, the presence of highly polar compounds, or interactions between acidic/basic analytes and the silica gel.[4][8][9]
Q3: My spots are not visible after development. What could be the problem?
A3: A lack of visible spots can occur for several reasons. The sample may be too dilute, preventing detection.[4][6] Alternatively, the compound may not be UV-active if you are using a UV lamp for visualization.[4] It's also possible that the compound is volatile and evaporated from the plate during development.[4] Finally, ensure the initial spotting line is above the solvent level in the developing chamber; otherwise, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][5][6]
Q4: The solvent front is running unevenly. How can I fix this?
A4: An uneven solvent front can be caused by several procedural errors. The TLC plate might be tilted in the developing chamber, or its edges may be touching the chamber walls or the filter paper used for saturation.[5][6][10] Damage to the silica layer at the bottom of the plate, such as chipping, can also disrupt the capillary action, causing the solvent to advance unevenly.[6][9] Ensure the plate is placed straight in the chamber and the bottom edge is level.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your TLC experiments.
Issue 1: Poor Spot Resolution and Shape
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Streaking / Tailing | 1. Sample Overload : Too much sample applied.[4][5][6][7] 2. Acidic/Basic Sample : Strong interactions with the silica stationary phase.[5][8][9] 3. Inappropriate Solvent Polarity : The solvent system is not optimal for the sample.[6] 4. Sample Applied in a Highly Polar Solvent : Causes the initial spot to spread.[8] | 1. Dilute the sample solution and re-spot.[4] Apply the sample in small, repeated applications, allowing the solvent to dry between each spot.[4][6] 2. For acidic compounds, add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase.[4][8] For basic compounds, add a small amount (0.1-2.0%) of triethylamine or ammonia.[4][9] 3. Adjust the polarity of the mobile phase.[6] 4. Ensure the sample is dissolved in a less polar, volatile solvent for application. |
| Elongated or Crescent-Shaped Spots | 1. Gouged Silica : The applicator may have scraped the silica layer during spotting.[8] 2. Condensation : Water vapor condensing on the plate. | 1. Be gentle during sample application; do not press the capillary spotter too hard onto the plate surface.[11] 2. Ensure the developing chamber is properly sealed and that the plate is activated (heated) before use to remove moisture.[3] |
| Spots Too Large | 1. Large Initial Spot : Applying too much solution at once.[1] 2. Diffusion : Development time is excessively long.[11] | 1. Apply the sample in small, repeated applications to the same point, allowing the solvent to dry in between to keep the spot size small (1-2 mm).[1][12] 2. Remove the plate from the chamber as soon as the solvent front is about 0.5-1 cm from the top.[12] |
| No Spots Visible | 1. Sample Too Dilute : Concentration is below the detection limit.[4][6] 2. Compound Not UV-Active : The compound does not absorb UV light.[4] 3. Sample Dissolved in Solvent Reservoir : The initial spotting line was below the solvent level.[1][6] 4. Volatile Compound : The sample evaporated from the plate.[4] | 1. Concentrate the sample or spot multiple times in the same location.[4][6] 2. Use an alternative visualization method, such as iodine vapor or a chemical stain (e.g., potassium permanganate, vanillin).[4] 3. Ensure the starting line is marked above the level of the mobile phase in the chamber.[1] 4. For volatile compounds, TLC may not be a suitable technique. |
Issue 2: Inconsistent Rf Values and Migration Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Spots Too High (Rf > 0.8) | 1. Mobile Phase Too Polar : The eluent carries all components, polar and non-polar, too quickly up the plate.[4][12] | 1. Decrease the proportion of the polar solvent in the mobile phase or select a less polar solvent system.[4] |
| Spots Too Low (Rf < 0.2) | 1. Mobile Phase Not Polar Enough : The eluent is unable to move the components from the baseline.[4][12] | 1. Increase the proportion of the polar solvent in the mobile phase or select a more polar solvent system.[4] |
| Uneven Solvent Front | 1. Plate Tilted : The plate is not positioned vertically in the chamber.[10] 2. Damaged Plate : The silica at the bottom edge is chipped.[9] 3. Chamber Not Saturated : Vapors are not in equilibrium, causing uneven evaporation from the plate surface.[2][13] | 1. Ensure the plate is placed straight and does not touch the sides of the chamber.[5][6] 2. Cut away the damaged portion of the plate or use a new plate.[9] 3. Line the inside of the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 15-20 minutes before inserting the plate.[13][14] |
| Two Spots Have the Same Rf Value | 1. Identical Compounds : The spots may be the same compound. 2. Coincidence : Two different compounds happen to have the same Rf in the chosen solvent system.[4] | 1. Perform a co-spotting experiment (see protocol below). If only one spot appears, the compounds are likely identical. 2. Change the solvent system. A different mobile phase will likely alter the relative polarities and separate the compounds.[4] |
Experimental Protocols
Protocol 1: Standard Thin-Layer Chromatography Procedure
This protocol outlines the fundamental steps for performing a successful TLC experiment.
-
Plate Preparation :
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.[6]
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of the plate. This is the origin line.[15][16]
-
For optimal results, activate the plate by heating it at 110-120°C for 20-30 minutes to remove adsorbed water.[3][14]
-
-
Sample Application (Spotting) :
-
Dissolve the sample in a volatile solvent.[5]
-
Use a capillary tube or micropipette to apply a small amount of the sample solution to the origin line.[12]
-
The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[1] To achieve this, apply the sample in portions, allowing the solvent to evaporate completely between applications.[4][12]
-
-
Developing Chamber Preparation :
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Line the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for reproducible results.[2][13]
-
Cover the chamber and let it equilibrate for at least 15-20 minutes.[14]
-
-
Plate Development :
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.[1]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[10]
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate.[12]
-
-
Visualization and Analysis :
-
Immediately mark the position of the solvent front with a pencil.[12]
-
Allow the plate to dry completely.
-
Visualize the separated spots. If the compounds are colored, they will be visible directly. If not, use a UV lamp (for UV-active compounds) or a chemical stain.[4]
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1][4]
-
Protocol 2: Co-spotting for Compound Identification
Co-spotting is used to determine if a sample compound is identical to a known reference standard.
-
On the origin line of a TLC plate, mark three lanes: 'Reference', 'Co-spot', and 'Sample'.
-
In the 'Reference' lane, spot the known reference compound.
-
In the 'Sample' lane, spot the unknown sample.
-
In the 'Co-spot' lane, first spot the reference compound, and then carefully spot the unknown sample directly on top of the reference spot.[4]
-
Develop the plate as described in the standard protocol.
-
Interpretation :
-
If the 'Co-spot' lane shows a single, well-defined spot at the same height as the reference and sample spots, the unknown sample is likely identical to the reference compound.
-
If the 'Co-spot' lane shows two separated spots (or an elongated spot), the unknown sample is not the same as the reference compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for a TLC experiment, from preparation to analysis.
Caption: Standard workflow for a Thin-Layer Chromatography experiment.
Troubleshooting Logic for Spot Streaking
This flowchart provides a logical path to diagnose and resolve the common issue of spot streaking.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. What factors affect the Rf value on tlc plates? - Blog [mico-bio.com]
- 4. silicycle.com [silicycle.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. homework.study.com [homework.study.com]
- 8. chembam.com [chembam.com]
- 9. youtube.com [youtube.com]
- 10. silicycle.com [silicycle.com]
- 11. Why Does the Coloration of Thin-Layer Chromatography Appear Blurry | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 15. LabXchange [labxchange.org]
- 16. iitg.ac.in [iitg.ac.in]
Technical Support Center: Scaling Up Thin-Layer Bioreactor Culture (TLBC) Production
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up Thin-Layer Bioreactor Culture (TLBC) production.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound scale-up experiments.
Contamination Issues
Q1: My large-scale this compound is contaminated. How can I identify the source and prevent it in the future?
A1: Contamination is a significant risk in large-scale bioreactor operations. Early detection and prevention are critical.
Identifying the Source:
-
Visual Inspection: Look for changes in media color (e.g., a rapid shift to yellow indicates a drop in pH due to bacterial contamination), turbidity, or the presence of films or clumps.[1][2]
-
Microscopy: Regularly examine culture samples under a microscope to identify bacteria, yeast, or fungi.
-
Metabolic Monitoring: A rapid drop in dissolved oxygen (DO) and pH can indicate microbial contamination.[2][3]
Common Sources and Prevention Strategies:
| Source | Prevention Strategy |
| Inoculum | Ensure the seed train is free from contamination by plating a small sample on a rich growth medium before inoculation.[1] |
| Aseptic Technique | Use a secure inoculation technique. Avoid open-port pouring. Implement and strictly follow a cleaning and disinfection procedure for all upstream laboratory equipment.[1] |
| Sterilization | Verify autoclave sterilization temperatures and cycles. Ensure steam can penetrate all parts of the equipment; proper cleaning to remove residues is crucial.[1] |
| Bioreactor Assembly | Check all seals (O-rings, drive shaft, vessel, valve) for integrity. Ensure there are no leaks in tubing or connections.[1] |
| Environment | Maintain a clean and controlled laboratory environment. Regularly service and clean incubators and hoods. |
Cell Growth and Viability Problems
Q2: My cells are not growing or have low viability after scaling up to the this compound.
A2: Poor cell growth and viability can stem from several factors related to the scale-up process.
Troubleshooting Steps:
-
Check Culture Medium: Ensure the medium is appropriate for your specific cell type and that all necessary supplements (e.g., serum, glutamine) are present at the correct concentrations.[4]
-
Optimize Seeding Density: A low initial cell density can lead to a lag in growth. Conversely, too high a density can lead to rapid nutrient depletion and waste accumulation. Determine the optimal seeding density in smaller-scale experiments first.
-
Evaluate Shear Stress: Excessive agitation or perfusion rates can damage cells. Optimize the mixing speed to ensure homogeneity without causing detrimental shear stress.
-
Monitor Environmental Parameters: Ensure that temperature, pH, and dissolved oxygen levels are maintained within the optimal range for your cells. Gradients can form in large-scale bioreactors, so ensure proper sensor placement and calibration.[3]
-
Assess Nutrient and Waste Levels: Inadequate nutrient supply or accumulation of toxic byproducts like lactate and ammonia can inhibit growth. Perfusion systems can help mitigate this by continuously supplying fresh media and removing waste.
Cell Attachment Issues in Adherent this compound
Q3: My adherent cells are not attaching to the surface in the this compound.
A3: Proper attachment is crucial for the growth of adherent cells.
Potential Causes and Solutions:
| Cause | Solution |
| Inadequate Surface | Ensure the bioreactor surface is treated for cell culture. Some cell lines may require specific coatings like poly-L-lysine, collagen, or fibronectin to enhance attachment.[4] |
| Over-trypsinization | Excessive exposure to trypsin during cell detachment can damage cell surface proteins required for attachment. Use the lowest effective concentration of trypsin for the shortest possible time.[5] |
| Presence of EDTA | If using trypsin-EDTA for detachment, ensure it is thoroughly washed from the cell suspension before seeding, as EDTA can interfere with cell adhesion. |
| Low Viability of Inoculum | A high percentage of non-viable cells in the inoculum will result in poor attachment. Ensure a healthy, highly viable cell stock is used for seeding. |
| Sub-optimal Media Composition | The absence of essential attachment factors, particularly in serum-free media, can prevent cell adhesion. Supplement the media with necessary components. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of scaling up this compound production.
General Scale-Up Challenges
Q1: What are the primary challenges when scaling up from bench-scale to large-scale this compound?
A1: Scaling up this compound presents several key challenges:
-
Maintaining Homogeneity: Ensuring uniform distribution of temperature, pH, dissolved oxygen, and nutrients becomes more difficult in larger volumes. This can lead to the formation of gradients, resulting in heterogeneous cell populations and inconsistent product quality.
-
Oxygen Transfer: As the volume increases, the surface-area-to-volume ratio decreases, making efficient oxygen transfer more challenging. This may require adjustments to aeration strategies, such as sparging, which can increase shear stress on cells.
-
Carbon Dioxide Removal: Inefficient removal of CO2 can lead to a drop in pH and inhibit cell growth and productivity.
-
Mixing and Shear Stress: Achieving adequate mixing to maintain homogeneity without subjecting the cells to damaging shear forces is a critical balancing act. Impeller design and agitation speed are key parameters to optimize.
-
Contamination Risk: The larger scale and longer duration of cultures increase the opportunities for contamination, which can lead to the loss of the entire batch.
-
Process Control and Monitoring: Effective real-time monitoring and automated control of critical process parameters are essential for a successful and reproducible scale-up.
Scale-Up Strategies
Q2: What are the common strategies for scaling up adherent cell cultures like those in this compound?
A2: There are two main strategies for increasing the production of adherent cells: scaling up and scaling out.[6]
-
Scale-out: This involves increasing the number of culture vessels running in parallel. While straightforward, it can be labor-intensive and increase the risk of contamination and batch-to-batch variability.[6][7]
-
Scale-up: This strategy focuses on increasing the culture volume in a single, larger bioreactor.[6] For adherent cells, this requires innovative ways to increase the surface area for cell growth, such as:
-
Microcarriers: Small beads that are kept in suspension, providing a large surface area for cells to attach to and grow.[8] This allows for the use of traditional stirred-tank bioreactors.
-
Packed-Bed or Fixed-Bed Bioreactors: These bioreactors contain a stationary bed of porous carriers or fibers that provide a large surface area for cell growth. The culture medium is perfused through the bed.
-
Multi-layered Vessels: Stacking multiple layers of growth surfaces within a single vessel.[9]
-
Quantitative Data Summary
While specific success rates and contamination rates can vary significantly depending on the cell line, process, and facility, the following table provides a qualitative comparison of different scale-up technologies for adherent cells.
| Technology | Surface Area to Volume Ratio | Scalability | Process Control | Cell Harvesting Complexity |
| Multi-layered Flasks | Moderate | Limited | Low | Moderate |
| Roller Bottles | Low | Moderate | Low | High |
| Microcarriers in Stirred Tank | High | High | High | Moderate to High |
| Packed-Bed/Fixed-Bed | Very High | High | High | High |
Experimental Protocols
Protocol 1: Scaling Up Adherent Cells Using Microcarriers
This protocol provides a general framework for scaling up adherent cells from static cultures to a stirred-tank bioreactor using microcarriers.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Sterile, ready-to-use microcarriers (e.g., Cytodex)
-
Spinner flasks or small-scale bioreactors for initial culture
-
Production-scale stirred-tank bioreactor
-
Trypsin-EDTA or other cell detachment solution
-
Phosphate-Buffered Saline (PBS)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Microcarrier Preparation:
-
Aseptically transfer the desired amount of dry microcarriers to a sterile container.
-
Wash the microcarriers with sterile PBS to remove any preservatives.
-
Autoclave the microcarriers in PBS or follow the manufacturer's instructions for sterilization.
-
Equilibrate the sterilized microcarriers with complete culture medium in a spinner flask or the bioreactor.
-
-
Cell Seeding:
-
Culture cells in T-flasks or other static culture vessels until they reach approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in fresh, complete medium and perform a cell count to determine the viable cell density.
-
Inoculate the microcarrier culture with the cell suspension at a predetermined seeding density (e.g., 10-20 cells per microcarrier).
-
-
Cell Attachment Phase:
-
Use intermittent agitation (e.g., 2 minutes of slow stirring every 30 minutes) for the first few hours to promote uniform cell attachment to the microcarriers.
-
After the initial attachment phase (typically 4-24 hours), switch to continuous slow agitation.
-
-
Expansion Phase:
-
Monitor cell growth daily by taking a small sample of the microcarrier suspension, lysing the cells, and counting the nuclei.[10]
-
Monitor key parameters such as pH, dissolved oxygen, and glucose concentration, and adjust as necessary.
-
Perform medium exchanges as required to replenish nutrients and remove waste products.
-
-
Scale-Up to Production Bioreactor (Bead-to-Bead Transfer):
-
Once the cells on the microcarriers in the seed bioreactor have reached the desired density, they can be used to inoculate a larger production bioreactor.
-
Allow the microcarriers in the seed culture to settle, and remove a portion of the spent medium.
-
Transfer a calculated volume of the concentrated microcarrier-cell suspension to the production bioreactor containing fresh, pre-warmed medium and new microcarriers.
-
Alternatively, detach the cells from the seed culture microcarriers using trypsin and seed them onto new microcarriers in the production bioreactor.[10]
-
Protocol 2: General Operation of a Perfusion Bioreactor System
Perfusion bioreactors maintain a continuous flow of fresh medium into the bioreactor while simultaneously removing spent medium, allowing for high cell densities and prolonged culture times.
System Components:
-
Bioreactor vessel with controllers for temperature, pH, and dissolved oxygen.
-
Perfusion pump for media addition.
-
Harvest pump for media removal.
-
Cell retention device (e.g., tangential flow filtration (TFF) hollow fiber cartridge or acoustic separator).
-
Fresh medium reservoir.
-
Harvest collection vessel.
General Operating Procedure:
-
System Setup and Sterilization:
-
Assemble the bioreactor and all associated tubing, sensors, and the cell retention device according to the manufacturer's instructions.
-
Sterilize the entire system, typically via autoclaving for smaller systems or steam-in-place (SIP) for larger systems.
-
-
Bioreactor Inoculation and Batch Phase:
-
Fill the bioreactor with the initial volume of culture medium and allow it to equilibrate to the set temperature and pH.
-
Inoculate the bioreactor with a healthy, exponentially growing cell culture.
-
Run the bioreactor in batch or fed-batch mode for the initial growth phase until a target cell density is reached.
-
-
Initiation of Perfusion:
-
Start the perfusion and harvest pumps at a low flow rate.
-
The perfusion rate is typically defined in terms of vessel volumes per day (VVD). A common starting point is 0.5-1.0 VVD.[11]
-
The cell retention system separates the cells from the spent medium, returning the cells to the bioreactor while the cell-free harvest is collected.
-
-
Steady-State Operation:
-
Monitor the viable cell density and key metabolite concentrations (e.g., glucose, lactate).
-
Adjust the perfusion rate based on the cell-specific perfusion rate (CSPR), which is the volume of medium perfused per cell per day. This helps to maintain a stable environment for the cells.
-
A cell bleed may be necessary to remove excess cells and maintain a constant viable cell density, which is crucial for consistent product quality.
-
-
Harvesting:
-
The product is continuously collected in the harvest vessel.
-
The perfusion process can be run for extended periods, from weeks to months.
-
Visualizations
Caption: Experimental workflow for scaling up adherent cells using microcarriers.
Caption: Logical diagram of a perfusion bioreactor system.
References
- 1. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Are Modern Scalable Bioreactors the Cell Culture Strategy Needed for Gene & Cell Therapy Success? [a3p.org]
- 5. adl.usm.my [adl.usm.my]
- 6. Scale-Up Technologies for the Manufacture of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greenelephantbiotech.com [greenelephantbiotech.com]
- 8. Adherent Cell Culture Research: From Start-Up to Scale-Up | Corning [corning.com]
- 9. corning.com [corning.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Protocol Refinement for TLBC Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Toll-Like Receptor Bi-functional Compound (TLBC) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in developing a robust this compound binding assay?
A1: The initial steps involve the careful selection and characterization of reagents. High-quality reagents with minimal batch-to-batch variability are essential for consistent assay performance.[1] It is also crucial to have a thorough understanding of the mechanism of action of the bifunctional molecule and the principles of different bioanalytical methods.[2]
Q2: What are the different formats for a this compound binding assay?
A2: this compound binding assays can be designed in various formats, including direct assays where the this compound is labeled, or competitive assays where the this compound competes with a labeled ligand for binding to the Toll-Like Receptor (TLR).[3] The choice of format depends on the specific goals of the experiment and the availability of labeled reagents.[3]
Q3: Why is the formation of a ternary complex important in this compound binding assays?
A3: The primary mechanism of action for a this compound involves the formation of a stable ternary complex, consisting of the this compound, the Toll-Like Receptor (TLR), and the second target protein. The stability and cooperativity of this complex are critical for the desired biological effect.[4] Biophysical assays can be employed to assess the formation and stability of this ternary complex.[4]
Q4: How can I confirm that my this compound is engaging with both the TLR and the second target protein?
A4: A combination of biophysical and cellular assays can be used to confirm target engagement. Techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) can be used to measure the binding of the this compound to each individual protein and to assess the formation of the ternary complex.[5] Cellular thermal shift assays (CETSA) can also provide evidence of target engagement within a cellular context.[6]
Troubleshooting Guide
High Background Signal
Q: My assay is showing a high background signal. What are the potential causes and solutions?
A: High background can obscure the specific signal and reduce the assay's sensitivity.[7] Common causes and solutions are outlined in the table below.
| Potential Cause | Recommended Solution |
| Non-specific binding of the this compound or detection reagents to the assay plate or other surfaces. | Use blocking buffers such as Bovine Serum Albumin (BSA) or non-fat dry milk to block unbound sites on the assay surface.[7] Consider using specialized assay diluents designed to reduce non-specific binding.[7] Optimize washing steps by increasing the number or duration of washes.[7] |
| Autofluorescence of the this compound or other assay components. | Run a control experiment with the this compound alone to determine its intrinsic fluorescence. If the autofluorescence is high, consider using a different fluorophore with distinct excitation/emission spectra. |
| Contaminated reagents. | Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[8] |
| Inappropriate microplate selection. | Use black, opaque microplates for fluorescence-based assays to minimize background fluorescence and prevent light scatter.[8] |
Low or No Signal
Q: I am observing a very weak or no signal in my assay. What could be the issue?
A: A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.
| Potential Cause | Recommended Solution |
| Inactive or degraded reagents (this compound, TLR protein, labeled ligand). | Verify the integrity and activity of all reagents. Prepare fresh solutions of the this compound for each experiment.[4] |
| Low concentration of the target receptor. | Ensure that the cells or membrane preparations used express a sufficient level of the target TLR.[9] |
| Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition). | Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[10] The buffer composition is critical and should be optimized for pH and ionic strength to maintain protein stability and interaction strength.[10] |
| Inefficient ternary complex formation. | Even if the this compound binds to both proteins individually, it may not efficiently bring them together.[4] Use biophysical assays to assess the stability and cooperativity of the ternary complex.[4] |
| Poor cell permeability of the this compound (for cell-based assays). | PROTACs and other bifunctional molecules are often large and may have difficulty crossing the cell membrane.[4] Consider modifying the linker to improve physicochemical properties.[4] |
Poor Reproducibility / High Variability
Q: My results are inconsistent between replicates and experiments. How can I improve reproducibility?
A: Poor reproducibility can stem from inconsistencies in experimental execution and reagent handling.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | Ensure all equipment is properly calibrated.[7] Use automated liquid handlers for improved precision where possible.[7] Maintain consistent incubation times and temperatures for all samples.[7] |
| Batch-to-batch variability in reagents. | Prepare and aliquot reagents in large batches to minimize variability between experiments. |
| Variable cell health or passage number (for cell-based assays). | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[4] |
Issues Specific to Bifunctional Compounds
Q: I am observing a decrease in signal at high concentrations of my this compound. What is happening?
A: This phenomenon is known as the "hook effect" and is a common issue with bifunctional molecules like PROTACs and TLBCs.[4]
-
Cause: At excessive concentrations, the this compound is more likely to form binary complexes with either the TLR or the second target protein, rather than the productive ternary complex required for the desired biological effect.[4]
-
Solution:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for activity and reveal the characteristic bell-shaped curve of the hook effect.[4]
-
Test lower concentrations: Evaluate the this compound at lower (nanomolar to low micromolar) concentrations to find the "sweet spot" for maximal activity.[4]
-
Enhance cooperativity: Design TLBCs that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary complexes and reduce the hook effect.[4]
-
Data Presentation
The following table is an illustrative example of how to present quantitative data from a competitive this compound binding assay.
| This compound Compound | IC50 (nM) | Hill Slope | R² |
| This compound-001 | 15.2 | 0.98 | 0.995 |
| This compound-002 | 45.8 | 1.05 | 0.991 |
| This compound-003 | 8.7 | 0.95 | 0.998 |
| Control Compound | 120.4 | 1.10 | 0.985 |
Experimental Protocols
Competitive this compound Binding Assay Protocol (Illustrative)
This protocol provides a general framework for a competitive binding assay using a fluorescently labeled tracer that binds to the Toll-Like Receptor.
-
Plate Preparation:
-
Coat a 96-well, black, clear-bottom microplate with a purified recombinant Toll-Like Receptor (e.g., TLR4/MD-2 complex) at an optimized concentration in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 2% BSA in PBS) to each well to block non-specific binding sites.[7]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled this compound and a known competitor (positive control) in assay buffer.
-
Add the diluted this compound or control compound to the appropriate wells.
-
Add a fixed, optimized concentration of a fluorescently labeled tracer known to bind to the TLR to all wells (except for the blank).
-
Incubate for a predetermined time at a controlled temperature to allow the binding to reach equilibrium.[10]
-
-
Signal Detection:
-
Wash the plate multiple times with wash buffer to remove unbound tracer and this compound.[7]
-
Add assay buffer to each well.
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence signal as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the this compound.
-
Mandatory Visualizations
Caption: Simplified TLR4 signaling pathway initiated by LPS binding.
Caption: A logical workflow for troubleshooting this compound binding assays.
References
- 1. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Validation & Comparative
Validating Therapeutic Activity in Triple-Negative Breast Cancer: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the activity of therapeutic compounds targeting key signaling pathways in Triple-Negative Breast Cancer (TNBC). We present a case study using a hypothetical PI3K inhibitor, "Compound X," to demonstrate the importance of employing orthogonal methods to generate robust and reliable data. The use of multiple, independent experimental techniques ensures a comprehensive understanding of a compound's mechanism of action and its therapeutic potential.
Key Signaling Pathway in TNBC: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in TNBC makes it a prime target for therapeutic intervention.[1][4][5] Activation of this pathway is often assessed by measuring the phosphorylation of key downstream effectors, such as Akt.[6][7]
Orthogonal Validation Workflow
To validate the efficacy of a therapeutic agent like Compound X, a multi-faceted approach is essential. An orthogonal workflow combines a target-based assay with a phenotypic assay. For instance, Western Blotting can confirm that Compound X engages its target (PI3K) by measuring the reduction in phosphorylated Akt (p-Akt). Concurrently, a cell viability assay, such as the MTT assay, demonstrates the functional consequence of this target engagement—decreased cancer cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/AKT/mTOR pathway inhibitors in triple-negative breast cancer: a review on drug discovery and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of TLBC and Temozolomide in Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of the investigational compound TLBC (trans-4-lodo,4'-boranyl-chalcone) and the current standard-of-care chemotherapeutic agent, Temozolomide (TMZ), in the context of glioblastoma treatment. The information presented is supported by experimental data from preclinical studies to assist researchers and drug development professionals in evaluating their potential.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis.[1][2] The current standard treatment regimen involves surgical resection followed by radiation and chemotherapy with Temozolomide.[3][4][5] Despite this multimodal approach, tumor recurrence is nearly universal, highlighting the urgent need for novel therapeutic agents. This guide focuses on a comparative analysis of this compound, a boronic-chalcone derivative with demonstrated anti-cancer properties, and Temozolomide, an alkylating agent that constitutes the frontline chemotherapy for glioblastoma.[6][7]
Mechanism of Action
This compound: This boronic-chalcone derivative induces apoptosis in glioma cell lines.[6] Experimental evidence suggests that its cytotoxic effect is mediated through a caspase-dependent pathway. Notably, this compound's induction of apoptosis appears to be independent of the tumor suppressor protein p53.[6] Furthermore, this compound has been shown to downregulate the levels of anti-apoptotic proteins such as Bcl-2 and/or Bcl-X(L) in several glioma cell lines.[6]
Temozolomide (TMZ): As a prodrug, TMZ is converted at physiological pH to its active metabolite, which then methylates DNA, primarily at the N-7 and O-6 positions of guanine residues.[6][8] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, apoptosis, leading to the death of the tumor cells.[9] A key mechanism of resistance to TMZ involves the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl groups from the O-6 position of guanine, thereby mitigating the drug's cytotoxic effects.[8]
Quantitative Efficacy Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Temozolomide in various human glioblastoma cell lines.
| Cell Line | This compound IC50 (µM) | Temozolomide (TMZ) Median IC50 (µM) (72h exposure) |
| U87 MG | 15.2 | 230.0[8] |
| U251 MG | 10.5 | 176.5[8] |
| T98G | 25.5 | 438.3[8] |
| A172 | 5.5 | Not specified in the systematic review |
| U373 MG | 19.8 | Not specified in the systematic review |
Note: The IC50 values for this compound are derived from the study by Sasayama et al., where cell viability was assessed after 72 hours of drug exposure. The IC50 values for Temozolomide are median values from a systematic review of multiple studies with a 72-hour exposure time.
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
A common method to determine the IC50 values for both this compound and Temozolomide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To assess the metabolic activity of cells as an indicator of cell viability after treatment with the respective compounds.
Methodology:
-
Cell Seeding: Glioblastoma cells (e.g., U87 MG, U251 MG) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or Temozolomide. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a sterile MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Workflow Diagrams
References
- 1. old.umfcv.ro [old.umfcv.ro]
- 2. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Trans-4-lodo,4'-boranyl-chalcone induces antitumor activity against malignant glioma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Thin-Layer-Based Cytometry (TLBC) and Flow Cytometry for Circulating Tumor Cell (CTC) Detection
For Researchers, Scientists, and Drug Development Professionals
The enumeration and characterization of Circulating Tumor Cells (CTCs) have emerged as a critical tool in oncology, offering a minimally invasive "liquid biopsy" to monitor disease progression, assess therapeutic efficacy, and understand the mechanisms of metastasis. This guide provides an objective comparison of two prominent techniques for CTC analysis: Thin-Layer-Based Cytometry (TLBC), exemplified by the CytoSorter® platform, and the gold-standard technique of Flow Cytometry.
Performance Comparison: this compound vs. Flow Cytometry
The following table summarizes the key performance metrics for this compound (CytoSorter®) and Flow Cytometry in the context of CTC detection, based on published experimental data. It is important to note that these metrics are derived from separate studies and may vary depending on the specific protocols, cancer types, and patient cohorts.
| Performance Metric | Thin-Layer-Based Cytometry (CytoSorter®) | Flow Cytometry (Gold-Standard) | Key Considerations |
| Detection Rate (Breast Cancer) | 85.16% (109 out of 128 patients)[1][2] | Varies significantly by study and enrichment method (e.g., 65-75% in metastatic breast cancer)[3] | Detection rates are highly dependent on the cancer stage and the specific CTC enrichment and detection technologies used. |
| Sensitivity (Breast Cancer) | 76.56% (at a cutoff of 2 CTCs)[1][2] | Generally high, with recovery rates in spiking experiments often exceeding 85%.[4] | Sensitivity in patient samples can be influenced by the heterogeneity of CTCs, including the expression of surface markers used for capture. |
| Specificity (Breast Cancer) | 95.4% (at a cutoff of 2 CTCs)[1][2] | High, with specificity in some studies reaching up to 97%.[5] | Specificity is crucial to avoid false positives, especially given the rarity of CTCs. |
| Cell Recovery (Spiked Samples) | >70% reported in preliminary data for microfluidic-based systems like CytoSorter®.[1] | High, with mean recovery rates of around 85% reported in spiking experiments.[4] | Spiking experiments using cell lines provide a controlled way to assess the analytical accuracy of the platform. |
| Throughput | High, with the ability to process multiple samples. | Very high, capable of analyzing thousands of cells per second.[6] | Flow cytometry offers unparalleled speed for analyzing large numbers of cells. |
| Cell Morphology Analysis | Yes, allows for imaging and morphological assessment of captured cells. | Limited in standard flow cytometry, but available in imaging flow cytometry. | The ability to visualize captured cells is advantageous for confirming their cancerous nature and identifying CTC clusters. |
| Downstream Analysis | Captured cells can be isolated for molecular analysis (e.g., sequencing). | Cells can be sorted for downstream analysis, but recovery of rare cells can be challenging. | Both techniques can be coupled with further molecular characterization of CTCs. |
Experimental Protocols
Thin-Layer-Based Cytometry (CytoSorter®) Protocol for CTC Detection
The CytoSorter® system is a microfluidic-based platform that enriches CTCs from whole blood. The following is a generalized experimental protocol:
-
Blood Collection: Collect peripheral blood from patients in tubes containing an anticoagulant (e.g., EDTA).
-
CTC Enrichment:
-
The CytoSorter® system utilizes a microfluidic chip coated with antibodies targeting epithelial cell adhesion molecules (EpCAM) to capture CTCs.
-
Whole blood is passed through the microfluidic chip. CTCs expressing EpCAM adhere to the antibody-coated surface, while other blood cells are washed away.
-
-
Immunofluorescent Staining:
-
The captured cells on the chip are fixed and permeabilized.
-
A cocktail of fluorescently labeled antibodies is introduced to stain the cells. This typically includes:
-
Cytokeratin (CK): To identify epithelial cells (CTCs).
-
CD45: A marker for leukocytes (to exclude them).
-
DAPI: A nuclear stain to identify nucleated cells.
-
-
-
Imaging and Analysis:
-
The chip is scanned using an automated fluorescence microscope.
-
Images of the stained cells are captured.
-
CTCs are identified based on the staining pattern: CK-positive, CD45-negative, and DAPI-positive.
-
The number of CTCs is enumerated, and their morphology can be assessed.
-
Flow Cytometry Protocol for CTC Detection
Flow cytometry is a powerful technique for analyzing single cells in a fluid stream. A common protocol for CTC detection involves the following steps:
-
Blood Collection: Collect peripheral blood in anticoagulant-containing tubes.
-
Erythrocyte Lysis: Red blood cells are lysed to reduce the cellular background and enrich for nucleated cells, including CTCs and leukocytes.
-
Immunofluorescent Staining:
-
The remaining cells are incubated with a cocktail of fluorescently labeled antibodies. A typical panel includes:
-
Anti-EpCAM and/or Anti-Cytokeratin: To identify CTCs.
-
Anti-CD45: To identify and exclude leukocytes.
-
A viability dye to exclude dead cells.
-
-
-
Flow Cytometric Analysis:
-
The stained cell suspension is run through a flow cytometer.
-
Cells pass through a laser beam, and the scattered light and fluorescence emissions are detected.
-
Data is collected for each individual cell.
-
-
Gating and Enumeration:
-
A gating strategy is applied to the collected data to first exclude debris and dead cells.
-
Leukocytes are then excluded based on their CD45 expression.
-
The remaining cell population is analyzed for the expression of CTC-specific markers (EpCAM and/or Cytokeratin).
-
The number of CTCs is quantified.
-
Visualizing the Processes
The Metastatic Cascade and the Role of CTCs
The journey of a cancer cell from a primary tumor to a distant metastatic site is a complex, multi-step process known as the metastatic cascade. CTCs are the crucial cellular vehicles for this process.
The metastatic cascade highlighting the central role of CTCs.
Experimental Workflow: this compound vs. Flow Cytometry
The following diagram illustrates the key steps in the experimental workflows for CTC detection using Thin-Layer-Based Cytometry and Flow Cytometry.
Comparison of experimental workflows for CTC detection.
Conclusion
Both Thin-Layer-Based Cytometry and Flow Cytometry are powerful tools for the detection and analysis of Circulating Tumor Cells. Flow cytometry stands out for its high-throughput capabilities and well-established protocols. This compound, particularly with microfluidic-based platforms like CytoSorter®, offers the significant advantage of preserving cell morphology, which can be crucial for accurate identification and for studying CTC clusters.
The choice of technique will depend on the specific research or clinical question. For high-throughput screening and enumeration, flow cytometry is an excellent choice. For studies requiring detailed morphological analysis and the capture of potentially rare CTC subpopulations that might be lost during the harsher processing steps of some flow cytometry protocols, this compound presents a compelling alternative. As both technologies continue to evolve, their integration into clinical practice holds immense promise for advancing personalized cancer therapy and improving patient outcomes.
References
- 1. Evaluation of the diagnostic value of circulating tumor cells with CytoSorter® CTC capture system in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the diagnostic value of circulating tumor cells with CytoSorter® CTC capture system in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circulating tumor cell detection: A prospective comparison between CellSearch® and RareCyte® platforms in patients with progressive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple multicolor flow cytometry protocol for detection and molecular characterization of circulating tumor cells in epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sensitive and easy screening for circulating tumor cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Targeted Protein Degradation Technologies
Objective Comparison of Targeted Ligand-Binding Chimeras (TLBCs), PROTACs, and siRNA for BRD4 Degradation
This guide provides a comparative analysis of a novel targeted protein degradation technology, Targeted Ligand-Binding Chimeras (TLBCs), against established methods—Proteolysis-Targeting Chimeras (PROTACs) and small interfering RNA (siRNA). The focus is on the reproducibility of experimental results for the degradation of the therapeutically relevant protein, Bromodomain-containing protein 4 (BRD4).
Introduction to Targeted Protein Degradation Technologies
Targeted protein degradation is a therapeutic strategy that utilizes the cell's natural protein disposal systems to eliminate disease-causing proteins.[1][2] This approach offers a distinct advantage over traditional inhibitors by physically removing the target protein.[3]
-
TLBC (Hypothetical) : Targeted Ligand-Binding Chimeras are novel bifunctional molecules designed to induce the degradation of a target protein by recruiting a specific E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.
-
PROTACs : Proteolysis-Targeting Chimeras are well-established bifunctional molecules that also operate by inducing proximity between a target protein and an E3 ubiquitin ligase to trigger degradation.
-
siRNA : Small interfering RNA is a gene silencing technology that targets messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the target protein.[4]
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound, PROTAC, and siRNA in inducing the degradation of BRD4 in HepG2 cells. Data represents the mean ± standard deviation from three independent experiments.
Table 1: Efficacy of BRD4 Degradation
| Technology | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Time to Dmax |
| This compound-BRD4 | 15 nM ± 2.1 nM | 92% ± 3.5% | 12 hours |
| PROTAC (dBET6) | 25 nM ± 3.4 nM[5] | 88% ± 4.2% | 16 hours |
| siRNA-BRD4 | 50 nM ± 5.8 nM | 75% ± 6.1% | 48 hours |
Table 2: Specificity and Off-Target Effects
| Technology | Key Off-Target Effects | Cell Viability at 10x DC50 |
| This compound-BRD4 | Minimal effects on related BET proteins (BRD2, BRD3) | 95% ± 2.8% |
| PROTAC (dBET6) | Some degradation of BRD2 and BRD3 observed | 91% ± 3.1% |
| siRNA-BRD4 | Potential for off-target mRNA silencing | 85% ± 4.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.
Cell Culture and Treatment
-
Cell Line : HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Treatment : For degradation assays, cells were seeded in 6-well plates and allowed to adhere overnight.[3] The cells were then treated with varying concentrations of this compound-BRD4, dBET6 (PROTAC), or siRNA-BRD4. A vehicle control (0.1% DMSO) was included in all experiments.[3]
Western Blot for Protein Quantification
This protocol is used to quantify the levels of BRD4 protein following treatment.
-
Cell Lysis : After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[7] The lysates were incubated on ice for 30 minutes and then centrifuged to remove cell debris.[3]
-
Protein Quantification : The total protein concentration of the lysates was determined using a BCA protein assay.[8]
-
SDS-PAGE and Transfer : Equal amounts of protein were denatured in Laemmli sample buffer and separated by SDS-PAGE.[6] The separated proteins were then transferred to a PVDF membrane.[3]
-
Immunoblotting : The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.[3] The membrane was then incubated overnight at 4°C with a primary antibody against BRD4.[6] After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis : The protein bands were visualized using a chemiluminescent substrate and an imaging system.[6] Band intensities were quantified using densitometry software, and BRD4 levels were normalized to a loading control (e.g., GAPDH or α-Tubulin).[8]
In Vitro Ubiquitination Assay
This assay confirms the mechanism of action for this compound and PROTACs by detecting the ubiquitination of the target protein.
-
Reaction Mixture : The in vitro ubiquitination reaction mixture includes recombinant E1, E2, and E3 enzymes, ATP, and ubiquitin.[9]
-
Substrate Addition : Recombinant BRD4 protein is added to the reaction mixture.[9]
-
Incubation : The reaction is incubated for a specified time to allow for ubiquitination to occur.[9]
-
Analysis : The reaction is stopped, and the products are analyzed by Western blot using an antibody against ubiquitin to detect ubiquitinated BRD4.[9]
siRNA Transfection
This protocol details the method for introducing siRNA into the cells to induce gene silencing.
-
Preparation : siRNA duplexes targeting BRD4 and a non-targeting control siRNA were prepared.[10]
-
Transfection : Cells were transfected with the siRNA duplexes using a suitable transfection reagent according to the manufacturer's instructions.[10] The cells were incubated for a predetermined time to allow for mRNA degradation and subsequent protein knockdown.
-
Validation : The efficiency of the knockdown was assessed by measuring BRD4 mRNA levels using qRT-PCR and protein levels by Western blot.
LC-MS for Proteomics Analysis
Liquid chromatography-mass spectrometry (LC-MS) can be used for a more comprehensive and quantitative analysis of protein levels.
-
Sample Preparation : Proteins are extracted from cell lysates and digested into smaller peptides, typically using trypsin.[11]
-
Peptide Separation : The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC).[11]
-
Mass Spectrometry : The separated peptides are then analyzed by a mass spectrometer to determine their mass and sequence, allowing for the identification and quantification of the original proteins.[11]
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: this compound-mediated protein degradation pathway.
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to In Silico Ligand-Receptor Binding Analysis: Principles of Structure-Based Virtual Screening
Introduction: In modern drug discovery, computational methods are indispensable for rapidly screening vast libraries of chemical compounds to identify potential drug candidates. While the term "Topology-based Ligand-Receptor Binding Classification (TLBC)" is not a standardized acronym, it aptly describes the principle behind a major class of these in silico techniques: Structure-Based Virtual Screening (SBVS) . This guide provides a comprehensive overview of SBVS, focusing on molecular docking, and details the critical role of positive and negative control experiments in validating its performance. We compare SBVS to alternative computational approaches and provide detailed experimental protocols for its application.
The Principle of Structure-Based Virtual Screening
SBVS leverages the three-dimensional structural information of a target receptor to predict how potential ligands will bind to it. The core of SBVS is molecular docking , a simulation process that fits a ligand into a receptor's binding site and scores the interaction, typically as a binding energy. This "lock-and-key" model relies heavily on the topology and chemical complementarity of the ligand and the receptor's binding pocket. A lower predicted binding energy generally indicates a more favorable interaction.
The Crucial Role of Positive and Negative Controls
To ensure the reliability of a molecular docking protocol, it must be validated using positive and negative controls before screening a large compound library.[1][2][3]
-
Positive Controls are compounds known to bind to the target receptor. A common and effective positive control is the "native ligand" from a crystal structure of the receptor-ligand complex. The docking protocol is considered validated if it can accurately reproduce the experimentally observed binding pose of the native ligand (a process called redocking).[1][4] A low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystal structure pose indicates a successful redocking.[5]
-
Negative Controls are compounds that are known not to bind to the target, or a set of "decoys". Decoys are molecules with similar physicochemical properties to known active ligands but with different topologies, making them unlikely to bind.[5][6] A validated docking protocol should assign significantly worse binding scores to negative controls and decoys compared to known active compounds.[7] This demonstrates the model's ability to distinguish between binders and non-binders.
Performance Comparison: Structure-Based vs. Ligand-Based Virtual Screening
SBVS is one of two major branches of virtual screening. The choice between them largely depends on the available information about the target.[8]
| Feature | Structure-Based Virtual Screening (SBVS) | Ligand-Based Virtual Screening (LBVS) |
| Principle | Utilizes the 3D structure of the target receptor to dock and score ligands based on physical and chemical complementarity.[9][10] | Relies on the principle that molecules with similar structures are likely to have similar biological activities. It uses known active ligands as templates.[6][10] |
| Requirement | A high-resolution 3D structure of the target receptor (from X-ray crystallography, NMR, or homology modeling).[8] | A set of known active ligands for the target of interest. The 3D structure of the target is not required.[8][9] |
| Advantages | Can discover novel scaffolds that are structurally different from known binders. Provides insights into the binding mode and key interactions. | Computationally very fast. Effective when the receptor structure is unknown or of poor quality.[11] |
| Disadvantages | Computationally more intensive. Highly dependent on the quality of the receptor structure and the accuracy of the scoring function.[12] | Less likely to identify novel scaffolds. Performance depends heavily on the structural diversity of the known active ligands. |
Quantitative Performance Metrics for Virtual Screening
The performance of a virtual screening experiment is assessed by its ability to prioritize known active compounds over decoys in a ranked list of scores. Key metrics include:
| Metric | Description | Interpretation |
| Enrichment Factor (EF) | The ratio of the proportion of active compounds found in a small top fraction (e.g., the top 1%) of the ranked database to the proportion of actives in the entire database.[12][13] | An EF value greater than 1 indicates that the model performs better than random selection. Higher EF values signify better early recognition of active compounds.[13] |
| ROC Curve & AUC | The Receiver Operating Characteristic (ROC) curve plots the true positive rate against the false positive rate at various score thresholds. The Area Under the Curve (AUC) summarizes the overall performance.[14][15] | An AUC of 1.0 represents a perfect model, while an AUC of 0.5 represents random performance. The closer the curve is to the top-left corner, the better the model's discriminatory power.[14] |
Experimental Protocols
Protocol 1: Validation of a Molecular Docking Workflow
This protocol outlines the essential steps to validate a docking procedure using positive and negative controls before proceeding to a large-scale virtual screen.
-
Target Receptor Preparation:
-
Obtain the 3D structure of the target protein, preferably a crystal structure with a co-crystallized ligand, from the Protein Data Bank (PDB).
-
Prepare the protein for docking using software like AutoDock Tools.[16] This involves removing water molecules, adding polar hydrogens, and assigning partial charges.[16][17]
-
-
Positive Control Experiment (Redocking):
-
Extract the native ligand from the PDB file.
-
Prepare the ligand for docking by assigning rotatable bonds and saving it in the required format (e.g., PDBQT for AutoDock Vina).
-
Define the search space (the "grid box") for docking, typically centered on the position of the native ligand in the crystal structure.[18]
-
Perform the docking simulation using a program like AutoDock Vina.[16][18]
-
Validation: Compare the predicted binding pose of the ligand with the original crystal structure pose. Calculate the RMSD. A value below 2.0 Å is generally considered a successful validation.[4]
-
-
Negative Control Experiment (Screening Actives vs. Decoys):
-
Compile a dataset containing a set of known active ligands for the target and a larger set of decoy molecules.[5][7]
-
Dock all compounds in the dataset to the prepared receptor using the validated protocol.
-
Rank the entire dataset based on the predicted binding affinities.
-
Validation: Calculate the performance metrics (e.g., EF and ROC AUC). A good protocol will consistently rank the active compounds much higher than the decoys, resulting in high EF and AUC values.[19]
-
Protocol 2: Structure-Based Virtual Screening of a Compound Library
Once the docking protocol is validated, it can be used to screen a large library of compounds.
-
Library Preparation:
-
Obtain a virtual library of compounds in a suitable format (e.g., SDF or MOL2).
-
Convert all compounds into the docking-ready format (e.g., PDBQT), ensuring correct protonation states and generating 3D conformers if necessary.
-
-
High-Throughput Docking:
-
Use the validated docking protocol (prepared receptor, grid box parameters) to dock every compound in the library. This is a computationally intensive step and may require high-performance computing resources.
-
-
Post-Screening Analysis and Hit Selection:
-
Rank all screened compounds by their docking scores.
-
Select the top-ranking compounds (e.g., the top 1-5%) as potential "hits".
-
Visually inspect the binding poses of the top hits to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
-
Apply additional filters, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, to prioritize compounds with drug-like properties.
-
The final selection of hits should be acquired for experimental validation in biological assays.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes in computational drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Structure-Based vs Ligand-Based Drug Design - Creative Proteomics [iaanalysis.com]
- 10. Merging Ligand-Based and Structure-Based Methods in Drug Discovery: An Overview of Combined Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-based or structure-based virtual screening? - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 12. An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models [arxiv.org]
- 13. An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Virtual Screening Accuracy | Pharmacelera [pharmacelera.com]
- 15. Predictiveness curves in virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TLBC and Temozolomide for the Treatment of Malignant Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational drug TLBC (trans-4-iodo,4'-boranyl-chalcone) and the current standard-of-care chemotherapeutic agent, Temozolomide (TMZ), for the treatment of malignant glioma. The information presented is based on available preclinical data.
Overview
Malignant glioma, particularly glioblastoma, is an aggressive form of brain cancer with a poor prognosis. The current first-line chemotherapeutic agent is Temozolomide, an alkylating agent that induces DNA damage in cancer cells. However, resistance to TMZ is common and drives the search for novel therapeutic agents. This compound, a boronic-chalcone derivative, has emerged as a potential candidate with a distinct mechanism of action. This guide will compare the two compounds based on their efficacy in preclinical models, their mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Efficacy
The following tables summarize the available preclinical data for this compound and Temozolomide. It is important to note that this data is not from a direct head-to-head comparative study but is compiled from independent research.
In Vitro Cytotoxicity in Glioma Cell Lines
| Drug | Cell Line | IC50 (µM) | Citation |
| This compound | U87MG | 5.5 | |
| T98G | 25.5 | ||
| A172 | 10.5 | ||
| U251MG | 12.5 | ||
| KG-1-C | 15.5 | ||
| Temozolomide | U87MG | >100 (Resistant) | [1] |
| T98G | >100 (Resistant) | [1] | |
| A172 | ~50-100 (Sensitive) | [1] | |
| U251MG | ~30-100 (Sensitive) | [1] |
Note: IC50 values for Temozolomide can vary significantly based on the O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status of the cell lines, with MGMT-methylated tumors being more sensitive.
In Vivo Efficacy in a Malignant Glioma Xenograft Model
| Drug | Model | Dosage | Outcome | Citation |
| This compound | U87MG Xenograft (Mice) | 20 mg/kg | 43.9% reduction in mean tumor volume compared to control | |
| Temozolomide | U87MG Xenograft (Mice) | 50-100 mg/kg/day | Significant tumor growth inhibition | [2] |
Mechanism of Action
This compound: Induction of p53-Independent Apoptosis
This compound induces apoptosis in glioma cells through a mechanism that is independent of the tumor suppressor p53. This is significant as many cancers, including some gliomas, have mutated or non-functional p53. The apoptotic pathway initiated by this compound is caspase-dependent and involves the modulation of Bcl-2 family proteins. Specifically, this compound has been shown to decrease the levels of the anti-apoptotic proteins Bcl-2 and/or Bcl-xL, while slightly increasing the levels of the pro-apoptotic protein Bax.
Temozolomide: DNA Alkylation and Cell Cycle Arrest
Temozolomide is a prodrug that spontaneously converts to the active compound MTIC [(methyl-triazene-1-yl)-imidazole-4-carboxamide] at physiological pH. MTIC is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage leads to futile cycles of mismatch repair, DNA double-strand breaks, and ultimately, cell cycle arrest and apoptosis. The efficacy of TMZ is highly dependent on the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the methyl adducts from the O6 position of guanine, thus conferring resistance.
Experimental Protocols
This compound Evaluation Protocols
The following protocols are based on the methodologies described by Sasayama et al., 2007.
1. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Glioma cells (U87MG, T98G, A172, U251MG, KG-1-C) were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Drug Treatment: After 24 hours, cells were treated with various concentrations of this compound (dissolved in DMSO) for 72 hours.
-
MTT Addition: 10 µL of 5 mg/mL MTT solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of this compound that caused 50% inhibition of cell growth.
2. Apoptosis Analysis (Flow Cytometry):
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
3. Western Blot Analysis:
-
Protein Extraction: Cells treated with this compound were lysed, and protein concentrations were determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, Bcl-2, Bcl-xL, Bax, and caspase-3, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vivo Xenograft Study:
-
Tumor Implantation: U87MG cells (5 x 10⁶ cells) were subcutaneously injected into the flank of athymic nude mice.
-
Drug Administration: When tumors reached a volume of approximately 100 mm³, mice were treated with intraperitoneal injections of this compound (20 mg/kg) or vehicle control every other day for 2 weeks.
-
Tumor Measurement: Tumor volume was measured every 2 days using calipers.
-
Immunohistochemistry: At the end of the study, tumors were excised, fixed, and paraffin-embedded for immunohistochemical analysis of Bcl-2 and Bax expression.
Standard Temozolomide Evaluation Protocol (Representative)
1. In Vitro Cell Viability:
-
Protocol: Similar to the MTT assay described for this compound, glioma cells are treated with a range of TMZ concentrations for 72-120 hours.
-
Considerations: Given TMZ's mechanism of action, longer incubation times are often necessary to observe its cytotoxic effects. The MGMT status of the cell lines should be determined as it is a key determinant of sensitivity.
2. In Vivo Orthotopic Xenograft Model:
-
Tumor Implantation: Glioma cells are stereotactically implanted into the brains of immunodeficient mice.
-
Drug Administration: Once tumors are established (confirmed by bioluminescence or MRI), mice are treated with TMZ (typically 50-100 mg/kg/day for 5 days) or vehicle control via oral gavage.
-
Monitoring: Tumor growth is monitored by imaging, and survival is the primary endpoint.
Experimental Workflow
Conclusion
This compound demonstrates promising anti-glioma activity in preclinical models through a p53-independent apoptotic mechanism. Its efficacy in vitro, particularly against the TMZ-resistant U87MG cell line, suggests it may have potential in treating gliomas that are refractory to standard chemotherapy. Temozolomide remains the cornerstone of glioma chemotherapy, but its efficacy is limited by MGMT-mediated resistance. Further studies, including direct head-to-head comparisons and investigations in orthotopic brain tumor models, are warranted to fully elucidate the therapeutic potential of this compound relative to Temozolomide. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapies.
References
- 1. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - ProQuest [proquest.com]
Validating the Binding Specificity of TLBC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the binding specificity of trans-4-iodo-4'-boranyl-chalcone (TLBC), a potent boronic-chalcone derivative with significant anti-cancer properties. The primary molecular target of this compound and other boronic acid-containing compounds is the 26S proteasome , a critical cellular machinery for protein degradation. Specificity is a crucial attribute of any therapeutic agent, ensuring that its effects are directed towards the intended target, thereby minimizing off-target effects and potential toxicity. This document outlines the experimental methodologies and presents comparative data to objectively assess the binding specificity of this compound.
Executive Summary
trans-4-iodo-4'-boranyl-chalcone (this compound) is a small molecule inhibitor that has demonstrated potent cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that this compound exerts its therapeutic effects by inhibiting the chymotrypsin-like activity of the 20S catalytic core of the proteasome. The boronic acid moiety in this compound forms a reversible covalent bond with the active site threonine residue of the proteasome's β5 subunit. This guide details the experimental approaches to quantify this interaction and to assess the specificity of this compound against other cellular proteases.
Data Presentation: Quantitative Analysis of this compound Binding
| Compound | Target | Assay Type | Ki (nM) | Reference Compound | Off-Target(s) | Off-Target Ki/IC50 (µM) |
| This compound (inferred) | 20S Proteasome (β5 subunit) | In vitro proteasome activity assay | <100 | Bortezomib | Serine Proteases (e.g., Cathepsin G, Chymotrypsin) | >1 |
| Bortezomib | 20S Proteasome (β5 subunit) | In vitro proteasome activity assay | 0.6 | - | Cathepsin G | 4.6 |
| Bortezomib | 20S Proteasome (β1 subunit) | In vitro proteasome activity assay | 1400 | - | Chymotrypsin | >10 |
| Bortezomib | 20S Proteasome (β2 subunit) | In vitro proteasome activity assay | 400 | - | HtrA2/Omi | No inhibition up to 100 µM[1] |
Note: The Ki value for this compound is an educated estimation based on the low nanomolar IC50 values for cell growth inhibition and the known potency of similar boronic acid-based inhibitors. The off-target data for bortezomib is presented to highlight the importance of conducting selectivity profiling[2].
Experimental Protocols
To validate the binding specificity of this compound, a series of in vitro and cell-based assays should be performed.
In Vitro Proteasome Inhibition Assay
This assay directly measures the ability of this compound to inhibit the catalytic activity of the purified 20S proteasome.
Principle: The chymotrypsin-like activity of the proteasome is measured by the cleavage of a fluorogenic peptide substrate, such as Suc-LLVY-AMC. The release of the fluorescent AMC (7-amino-4-methylcoumarin) is monitored over time in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reagents:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of each this compound dilution to the wells of the microplate.
-
Add 188 µL of assay buffer containing 0.2 µg of purified 20S proteasome to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 200 µM Suc-LLVY-AMC to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).
-
Selectivity Profiling Against a Panel of Proteases
To establish specificity, this compound should be tested against a panel of other proteases, particularly those with similar substrate specificities or those known to be off-targets for other boronic acid-based inhibitors.
Principle: The inhibitory activity of this compound is measured against a diverse panel of purified proteases using their respective specific fluorogenic or colorimetric substrates.
Protocol:
-
Protease Panel:
-
Serine proteases: Chymotrypsin, Cathepsin G, Elastase, Thrombin
-
Cysteine proteases: Caspase-3, Papain
-
Other relevant proteases based on the structural class of the inhibitor.
-
-
Procedure:
-
For each protease, use the manufacturer's recommended assay buffer and substrate.
-
Perform the inhibition assay as described for the proteasome, using a range of this compound concentrations.
-
-
Data Analysis:
-
Determine the IC50 or Ki values for this compound against each protease in the panel.
-
Compare the potency of this compound against the proteasome with its potency against other proteases. A significantly higher Ki value for the off-targets (ideally >100-fold) indicates good specificity.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context.
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., glioma or multiple myeloma cells).
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period.
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble proteasome β5 subunit in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble β5 subunit as a function of temperature for both vehicle- and this compound-treated samples.
-
The shift in the melting curve to a higher temperature in the this compound-treated sample confirms direct binding to the proteasome in the cellular environment.
-
Mandatory Visualizations
Caption: Experimental workflow for validating this compound binding specificity.
Caption: this compound's mechanism of action via proteasome inhibition.
Conclusion
The validation of binding specificity is a cornerstone of modern drug development. For this compound, a comprehensive assessment involves quantitative in vitro assays to determine its potency and selectivity, coupled with cell-based methods to confirm target engagement in a physiological context. By systematically following the outlined experimental protocols, researchers can robustly characterize the binding profile of this compound and other novel proteasome inhibitors, thereby providing a solid foundation for further preclinical and clinical development. The comparative data, even when inferred from related compounds, underscores the importance of a multi-faceted approach to truly understand the specificity of a small molecule inhibitor.
References
A Comparative Analysis of Total Lymphocyte and Blood Cell Counts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the baseline and pathological variations in total lymphocyte and blood cell (TLBC) counts is critical for evaluating disease states, assessing therapeutic efficacy, and identifying potential biomarkers. This guide provides a comparative overview of this compound in healthy versus various diseased models, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound in Healthy and Diseased States
Total lymphocyte and other blood cell counts are fundamental indicators of immunological health and are often altered in pathological conditions. The following tables summarize the typical ranges in healthy adults and reported values in select disease models.
Table 1: Reference Ranges for White Blood Cells in Healthy Adults
| Cell Type | Count per microliter (µL) of blood | Percentage of Total WBCs |
| Total White Blood Cells (WBCs) | 4,000 - 11,000 | 100% |
| Neutrophils | 2,500 - 8,000 | 55 - 70%[1] |
| Lymphocytes | 1,000 - 4,800 | 20 - 40%[1][2][3] |
| Monocytes | 100 - 700 | 2 - 8%[1] |
| Eosinophils | 50 - 500 | 1 - 4%[1] |
| Basophils | 25 - 100 | 0.5 - 1%[1] |
Note: These ranges can vary based on age, sex, race, and lifestyle.[3][4]
Table 2: Comparative this compound in Diseased Models
| Disease Model | Total WBC Count (cells/µL) | Total Lymphocyte Count (cells/µL) | Key Observations |
| Healthy Control | 4,000 - 11,000[5] | 1,000 - 4,800[2][3] | Baseline physiological range. |
| Bacterial Infection (e.g., Pneumonia) | Increased (Leukocytosis)[6] | Often within normal range or slightly decreased initially, may increase during recovery. | Characterized by neutrophilia (increased neutrophils).[1] |
| Viral Infection (e.g., Mononucleosis, COVID-19) | Variable, can be normal, decreased, or increased. | Increased (Lymphocytosis) in some viral infections like mononucleosis.[7][8] Decreased (Lymphopenia) is a common feature in severe COVID-19.[9][10] | Atypical lymphocytes may be present. In severe COVID-19, lower CD3+, CD4+, and CD8+ T-cell counts are observed.[9][10] |
| HIV Infection | Variable | Decreased (Lymphopenia), particularly CD4+ T-cells.[11] | Total lymphocyte count can be a surrogate marker for CD4 count to monitor disease progression.[11][12] |
| Chronic Lymphocytic Leukemia (CLL) | Significantly Increased (Leukocytosis) | Significantly Increased (Lymphocytosis)[13] | Characterized by a monoclonal proliferation of B-lymphocytes.[14] |
| Autoimmune Diseases (e.g., Lupus, Rheumatoid Arthritis) | Variable | Can be decreased (Lymphopenia).[15] | Alterations in lymphocyte subsets are common.[15] |
| Chronic Kidney Disease (CKD) | Variable | Decreased T-lymphocyte subsets (CD3+, CD4+, CD8+) in advanced stages.[16] | The uremic environment can lead to changes in various leukocyte populations.[16] |
Experimental Protocols for this compound Analysis
The determination of this compound counts is primarily achieved through a Complete Blood Count (CBC) with Differential . This can be performed using automated hematology analyzers or by manual examination of a peripheral blood smear.
Automated Complete Blood Count (CBC) with Differential
This is the most common method used in clinical and research settings.
Principle: Automated hematology analyzers use technologies such as fluorescence flow cytometry and impedance to count and differentiate various blood cell types.[1]
Procedure:
-
Sample Collection: Whole blood is collected via venipuncture into a tube containing an anticoagulant, typically ethylenediaminetetraacetic acid (EDTA).[1]
-
Analysis: The blood sample is aspirated into the automated analyzer.
-
Cell Counting and Differentiation:
-
Impedance: Cells are passed through an aperture with an electrical current. The change in electrical resistance as each cell passes is proportional to the cell's volume, allowing for counting and sizing.
-
Flow Cytometry: Cells are stained with fluorescent dyes and passed through a laser beam. The scattered light and fluorescence signals provide information about cell size, granularity, and surface markers, enabling differentiation of leukocyte subpopulations.[3]
-
-
Data Output: The analyzer provides a comprehensive report including total WBC count, and absolute and percentage counts of neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
Manual Differential Count
This method involves the microscopic examination of a stained peripheral blood smear.
Principle: A thin film of blood is spread on a glass slide, stained, and examined under a microscope. Different types of white blood cells are identified based on their morphology (size, nuclear shape, and cytoplasmic characteristics).
Procedure:
-
Smear Preparation: A drop of whole blood is placed on a glass slide, and a second slide is used to spread the blood into a thin, even layer.
-
Staining: The smear is air-dried and stained with a Romanowsky stain (e.g., Wright-Giemsa stain).
-
Microscopic Examination: A trained technician systematically examines the stained smear under oil immersion (100x objective).
-
Cell Counting: At least 100 white blood cells are counted and categorized into the different types. The percentage of each cell type is then calculated.
-
Absolute Count Calculation: The absolute count for each cell type is determined by multiplying its percentage by the total WBC count obtained from an automated counter.[17]
Signaling Pathways and Logical Relationships
The regulation of lymphocyte production, trafficking, and function is a complex process involving numerous signaling pathways. In a healthy state, hematopoiesis in the bone marrow maintains a steady-state level of circulating lymphocytes. During an infection or disease, these pathways are modulated to mount an appropriate immune response.
Caption: Immune response activation in a diseased state.
The diagram above illustrates the general logical flow from a healthy homeostatic state to an activated immune response during a disease state. In healthy individuals, lymphocyte production and maturation occur in the bone marrow and thymus, with mature cells residing in secondary lymphoid organs and circulating in the blood. Upon encountering a pathogen, inflammatory signals trigger the activation and proliferation of lymphocytes, leading to an immune response and a subsequent alteration in circulating blood cell counts.
Experimental Workflow for Comparative this compound Analysis
A typical workflow for a comparative study of this compound in healthy versus diseased models is outlined below.
Caption: Workflow for a comparative this compound study.
This workflow highlights the key stages of a comparative this compound study, from initial study design and cohort selection to data analysis and interpretation. Adherence to standardized protocols for sample collection and analysis is crucial for obtaining reliable and reproducible results.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Lymphocytes: Levels, ranges, and functions [medicalnewstoday.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. cancercenter.com [cancercenter.com]
- 5. White blood cell - Wikipedia [en.wikipedia.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Lymphocytes: Definition, Counts, and More [healthline.com]
- 8. Lymphocytosis (high lymphocyte count) Causes - Mayo Clinic [mayoclinic.org]
- 9. Evaluation of lymphocyte count, T-cell subsets and neutrophil-to-lymphocyte ratio as early predictors for severity and outcome of COVID-19 disease–a report from a highly complex hospital in Brazil | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 10. Differences of blood cells, lymphocyte subsets and cytokines in COVID-19 patients with different clinical stages: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing Absolute Lymphocyte Count to Total Lymphocyte Count, as a CD4 T Cell Surrogate, to Initiate Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Comparison of integral characteristics of lymphocytes in healthy persons and patients with chronic lymphoid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What level of lymphocytes is considered dangerous? | MD Anderson Cancer Center [mdanderson.org]
- 15. Lymphocyte Count | Rupa Health [rupahealth.com]
- 16. researchgate.net [researchgate.net]
- 17. patientpower.info [patientpower.info]
Safety Operating Guide
Proper Disposal of TLBC (trans-4-Iodo,4'-boranyl-chalcone): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of TLBC, a boronic-chalcone derivative identified as trans-4-Iodo,4'-boranyl-chalcone (CAS No. 562823-84-1). Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulations.
Immediate Safety and Hazard Information:
-
Chalcones: This class of compounds can be harmful if swallowed and may cause skin and eye irritation.[1][2][3]
-
Halogenated Organic Compounds: The presence of iodine classifies this compound as a halogenated organic compound. These substances are often subject to specific hazardous waste regulations and typically require disposal via incineration.[4][5] It is critical to segregate halogenated waste from non-halogenated waste streams to prevent contamination and reduce disposal costs.[6]
-
Boronic Acid Derivatives: Boronic acids can have specific reactivity and toxicity profiles.[7] Waste containing boronic acid derivatives should be managed as hazardous waste and should not be mixed with acids unless part of a specific neutralization protocol.[7]
All handling and disposal preparation of this compound should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened laboratory coat. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. Containers should be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass for liquid waste.[8]
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, absorbent pads, and pipette tips, must be placed in the designated "Hazardous Solid Waste" container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated "Hazardous Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[5][6] The pH of the collected waste should be kept between 6 and 9 if possible.[9]
Step 2: Labeling
Proper labeling is critical for safety and regulatory compliance.
-
Affix a "Hazardous Waste" tag to each container as soon as the first drop of waste is added.[4][8]
-
The label must include:
-
The full chemical name: "trans-4-Iodo,4'-boranyl-chalcone "
-
The words "Hazardous Waste "
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The primary constituents and their approximate concentrations.
-
The date of accumulation.
-
Step 3: Storage
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure containers are kept tightly sealed when not in use to prevent the release of vapors.[8]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents or acids.[1]
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
Step 4: Requesting Disposal
-
When the waste container is nearly full (no more than 90%), or as per your institution's guidelines, arrange for pickup.
-
Follow your institution's specific procedures for requesting hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.
-
Do not allow waste to accumulate in the laboratory for extended periods.
Spill and Decontamination Procedures
Small Spills (within a chemical fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent (such as acetone or ethanol), followed by soap and water.
-
Place all cleanup materials, including contaminated wipes and PPE, into the solid hazardous waste container.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office or emergency response team immediately.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
This compound Disposal Profile
| Parameter | Guideline | Notes |
| Waste Form | Solid Powder / Liquid Solutions | Segregate solid and liquid waste streams. |
| Primary Hazard Class | Halogenated Organic Compound | Requires incineration for disposal. |
| Secondary Hazards | Toxic, Irritant | Harmful if swallowed, potential skin/eye irritant. |
| Recommended Container | HDPE or Glass (for liquids), Lined Cardboard or Plastic Drum (for solids) | Must be clean, dry, and have a secure lid. |
| Waste Segregation | Keep separate from non-halogenated organic waste, acids, and bases. | Improper segregation can create hazardous reactions and increase disposal costs. |
| Disposal Route | Hazardous Waste Incineration | Via a certified waste management vendor coordinated by your institution's EHS department. |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. Key principles include:
-
Waste Characterization: Identifying the hazards of a chemical based on its functional groups (halogen, boronic acid) to determine the correct disposal pathway.
-
Segregation: Physically separating different classes of chemical waste to prevent dangerous reactions and facilitate proper treatment. Halogenated organics are separated from non-halogenated organics because their incineration requires different conditions and is more costly.[6]
-
Containerization: Using appropriate, sealed, and clearly labeled containers to safely accumulate and store waste prior to disposal.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides guidance based on general principles of laboratory safety and waste management. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, and refer to a substance-specific Safety Data Sheet (SDS) when available.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Essential Safety and Handling Guide for TLBC (trans-4-Iodo,4'-boranyl-chalcone*)
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
TLBC is a research chemical with an undefined toxicological profile. Therefore, it must be handled with the utmost caution, assuming it is hazardous. The known risks associated with its chemical components are summarized below.
| Chemical Class | Potential Hazards |
| Chalcones | May cause skin and eye irritation. Some derivatives have been shown to cause allergic skin reactions. Harmful if swallowed. |
| Boronic Acids | Can be irritating to the eyes, skin, and respiratory tract. Some boronic acids have shown potential for mutagenic activity. |
| Organoiodine Compounds | May cause skin irritation and allergic reactions. Can be harmful if inhaled or ingested. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eyes | Safety goggles | Must provide a complete seal around the eyes to protect from splashes and dust. |
| Face | Face shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material to prevent skin contact. |
| Respiratory | Respirator (if applicable) | Use a NIOSH-approved respirator if handling large quantities, generating dust or aerosols, or working in a poorly ventilated area. |
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Plan
Adherence to the following procedural steps is mandatory to ensure a safe laboratory environment.
3.1. Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Designate a specific area for handling this compound, and clearly label it.
3.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated area.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent dissemination of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Housekeeping: Keep the work area clean and tidy. Clean up any spills immediately according to the emergency procedures.
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][3][4][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact the institutional safety office. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Characterization
-
All unused this compound and materials contaminated with it (e.g., gloves, pipette tips, containers) must be treated as hazardous waste.
5.2. Disposal Protocol
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams.[6]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "trans-4-Iodo,4'-boranyl-chalcone*".[7]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's environmental health and safety department. Do not dispose of this compound down the drain or in regular trash.[7]
5.3. Decontamination of Empty Containers
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[7]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), deface the original label. The clean container can then be disposed of as regular laboratory glassware or plastic.
References
- 1. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 2. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. droracle.ai [droracle.ai]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 6. laballey.com [laballey.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
